molecular formula C6H14ClN B2508967 2-(2-Methylcyclopropyl)ethanamine;hydrochloride CAS No. 2580187-68-2

2-(2-Methylcyclopropyl)ethanamine;hydrochloride

Cat. No.: B2508967
CAS No.: 2580187-68-2
M. Wt: 135.64
InChI Key: IDELMPJACZAPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylcyclopropyl)ethanamine;hydrochloride is a useful research compound. Its molecular formula is C6H14ClN and its molecular weight is 135.64. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methylcyclopropyl)ethanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylcyclopropyl)ethanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methylcyclopropyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-4-6(5)2-3-7;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDELMPJACZAPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 2-(2-Methylcyclopropyl)ethanamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of sp³-hybridized carbon centers is essential for improving the pharmacokinetic and pharmacodynamic profiles of clinical candidates. 2-(2-Methylcyclopropyl)ethanamine hydrochloride is a highly specialized, bifunctional building block designed to help medicinal chemists "escape flatland." By combining a primary amine handle with a conformationally restricted, sterically tuned methylcyclopropyl motif, this compound serves as a critical intermediate for hit-to-lead optimization, enabling the precise modulation of lipophilicity, metabolic stability, and target affinity.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in organic synthesis and biological systems. The data below summarizes the core metrics for both the hydrochloride salt and its free base form.

PropertyValueClinical/Synthetic Relevance
Chemical Name 2-(2-Methylcyclopropyl)ethan-1-amine hydrochlorideStandard IUPAC nomenclature[1].
CAS Number 2580187-68-2 (HCl Salt)[1]1542482-81-4 (Free Base)[2]Essential for procurement and database indexing.
Molecular Formula C₆H₁₄ClNIndicates a high sp³ carbon fraction (Fsp³ = 1.0).
Molecular Weight 135.64 g/mol (HCl Salt)[1]99.18 g/mol (Free Base)[2]Low molecular weight ensures minimal impact on the final drug's ligand efficiency.
Physical State Crystalline SolidThe HCl salt provides superior bench stability and prevents atmospheric CO₂ degradation (carbamate formation).
Class Primary Aliphatic AmineHighly nucleophilic; ideal for amide couplings, reductive aminations, and SNAr reactions.

Structural and Mechanistic Rationale: Escaping Flatland

The architectural design of 2-(2-methylcyclopropyl)ethanamine is not arbitrary; every structural component serves a distinct mechanistic purpose in structure-based drug design (SBDD).

  • The Cyclopropyl Bioisostere: The cyclopropane ring acts as a conformationally restricted bioisostere for larger aliphatic chains or aromatic rings. By locking the bond angles, it reduces the entropic penalty upon receptor binding, a feature that frequently appears in FDA-approved therapeutics[3]. Furthermore, it significantly enhances metabolic stability by eliminating vulnerable sites for cytochrome P450-mediated oxidation, a common liability in straight-chain alkyl groups[4].

  • The "Magic Methyl" Effect: The addition of a methyl group to the cyclopropane ring introduces a subtle but profound steric bump. This methyl group can be vectorized to fill shallow hydrophobic pockets (e.g., the S1/S3 pockets in proteases or kinase hinge regions), often resulting in a logarithmic increase in binding affinity[5].

  • The Ethylamine Linker: The two-carbon spacer provides the necessary flexibility to project the primary amine into solvent-exposed regions or to engage in critical hydrogen bonding and salt bridge interactions with acidic residues in the target binding site.

PharmacophoreMapping Molecule 2-(2-Methylcyclopropyl) ethanamine Cyclopropyl Cyclopropyl Ring Molecule->Cyclopropyl Methyl Methyl Group Molecule->Methyl Ethylamine Ethylamine Chain Molecule->Ethylamine Conformation Conformational Restriction Cyclopropyl->Conformation Metabolism Metabolic Stability Cyclopropyl->Metabolism Pocket Hydrophobic Pocket Filling Methyl->Pocket Binding H-Bonding & Salt Bridges Ethylamine->Binding

Pharmacophore rationale for the structural components of the building block.

Experimental Protocols & Workflows

As a Senior Application Scientist, I prioritize protocols that are not only high-yielding but also mechanistically sound and self-validating. Below are the two most critical workflows for incorporating this building block into a molecular scaffold.

Protocol A: HATU-Mediated Amide Coupling

Objective: To covalently link the primary amine to a carboxylic acid core. Causality & Rationale: HATU is selected over EDC/HOBt because the uronium-based coupling agent provides vastly superior reaction kinetics, minimizing the risk of epimerization at the α-carbon of the carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is utilized at 3.0 equivalents: 1.0 eq to neutralize the amine hydrochloride salt[1], 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq to maintain a basic environment to drive the reaction forward.

Step-by-Step Methodology (1.0 mmol scale):

  • Activation: Dissolve the carboxylic acid (1.0 mmol, 1.0 eq) and HATU (1.2 mmol, 1.2 eq) in anhydrous DMF (10 mL, 0.1 M) under a nitrogen atmosphere. Stir for 5 minutes at room temperature to form the activated ester.

  • Free-Basing & Addition: In a separate vial, suspend 2-(2-methylcyclopropyl)ethanamine hydrochloride (1.2 mmol, 1.2 eq) in DMF (2 mL) and add DIPEA (3.0 mmol, 3.0 eq). The solution will become homogenous as the free base is generated. Add this dropwise to the activated acid solution.

  • Reaction Monitoring (Self-Validation): Stir the reaction for 2 hours. Validate completion via LC-MS. The complete consumption of the carboxylic acid mass and the emergence of the product mass [M+H]⁺ confirm the coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 × 20 mL). The basic aqueous phase systematically removes the HOAt byproduct and excess DIPEA. Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

AmideCouplingWorkflow Acid Carboxylic Acid ActiveEster Activated Ester Acid->ActiveEster + Activator Amine Amine HCl Salt Base DIPEA (Base) Amine->Base Free-basing Base->ActiveEster Nucleophilic Attack Activator HATU Activator->ActiveEster Product Amide Product ActiveEster->Product Coupling

Workflow for HATU-mediated amide coupling using the amine hydrochloride.

Protocol B: Selective Reductive Amination

Objective: To synthesize a secondary amine by reacting the building block with an aldehyde. Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Its electron-withdrawing acetate groups reduce its nucleophilicity compared to NaBH₄, allowing it to selectively reduce the transient iminium ion without prematurely reducing the starting aldehyde. 1,2-Dichloroethane (DCE) is preferred over DCM as it provides a slightly higher boiling point and better solubility for polar intermediates.

Step-by-Step Methodology (1.0 mmol scale):

  • Iminium Formation: Combine the target aldehyde (1.0 mmol, 1.0 eq) and 2-(2-methylcyclopropyl)ethanamine hydrochloride (1.1 mmol, 1.1 eq) in anhydrous DCE (5 mL, 0.2 M). Add DIPEA (1.1 mmol, 1.1 eq) strictly to liberate the free base without creating an overly basic environment.

  • Pre-Stirring (Self-Validation): Stir the mixture at room temperature for 1 hour. Validation Step: Draw a 10 µL aliquot into CD₃OD for crude NMR analysis—the disappearance of the aldehyde proton (~9-10 ppm) confirms complete iminium formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol, 1.5 eq) in one portion. Stir for 12 hours at room temperature.

  • Workup: Quench with 1N NaOH (10 mL) to break down boron complexes and extract with DCM (3 × 15 mL). Dry over MgSO₄ and concentrate.

Analytical Characterization

To ensure the integrity of the synthesized derivatives, rigorous analytical characterization is required:

  • LC-MS: Utilize a C18 column with a gradient of Water/Acetonitrile (0.1% Formic Acid). The highly basic nature of the amine ensures excellent ionization in positive electrospray ionization (ESI+) mode.

  • ¹H NMR (400 MHz, CDCl₃): The cyclopropyl protons are highly diagnostic, typically appearing upfield between 0.2 ppm and 0.8 ppm. The methyl group on the cyclopropane ring will present as a distinct doublet around 1.0 ppm, allowing for easy confirmation of the motif's structural retention post-reaction.

References[1] Title: 2-(2-methylcyclopropyl)ethan-1-amine hydrochloride | Source: Sigma-Aldrich | URL: 2]">https://www.sigmaaldrich.com[2] Title: 2-(2-methylcyclopropyl)ethan-1-amine | 1542482-81-4 | Source: Sigma-Aldrich | URL: 3]">https://www.sigmaaldrich.com[3] Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 4]">https://pubs.acs.org[4] Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides | Source: Drug Hunter | URL: 5]">https://drughunter.com[5] Title: Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres | Source: Domainex | URL: https://www.domainex.co.uk

Sources

Structure Elucidation of 2-(2-Methylcyclopropyl)ethanamine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 2-(2-Methylcyclopropyl)ethanamine hydrochloride represents a critical structural scaffold in modern medicinal chemistry. Cyclopropylamine derivatives are highly privileged pharmacophores, most notably recognized for their role as mechanism-based inactivators of flavin adenine dinucleotide (FAD)-dependent enzymes, including [1] and Monoamine Oxidases (MAO-A/B).

As a Senior Application Scientist, I approach the structure elucidation of this molecule not merely as a confirmation of identity, but as a rigorous mapping of its three-dimensional topology. The spatial orientation of the methyl group relative to the ethanamine linker (cis vs. trans) dictates the thermodynamics of enzyme binding and the subsequent single-electron transfer (SET) required for irreversible FAD adduct formation. This whitepaper details the causal methodology, self-validating protocols, and mechanistic rationale for the complete structural and stereochemical elucidation of this epigenetic modulator.

Analytical Strategy & Causal Methodology

Structure elucidation must be a self-validating system where orthogonal techniques confirm a single, unambiguous molecular architecture. We employ a cascading analytical workflow where the output of one technique dictates the boundary conditions of the next.

The Self-Validating Workflow
  • High-Resolution Mass Spectrometry (HRMS): Establishes the exact mass and elemental composition, setting the absolute atom count.

  • 1D Nuclear Magnetic Resonance (NMR): Quantifies the proton environments and identifies the highly shielded cyclopropane protons, confirming the intact ring system [2].

  • 2D NMR (COSY, HSQC, HMBC): Maps the scalar coupling networks, proving that the methyl group and ethanamine linker are attached to adjacent carbons (C2' and C1') on the ring.

  • NOESY/ROESY: Determines the relative stereochemistry by measuring through-space dipolar interactions, distinguishing between the cis and trans diastereomers.

Workflow A 2-(2-Methylcyclopropyl)ethanamine HCl Sample Preparation B HR-ESI-MS (Exact Mass & Formula) A->B Aliquot 1 (LC-MS) C 1D NMR (1H, 13C) (Functional Groups) A->C Aliquot 2 (DMSO-d6) D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) C->D Connectivity Mapping E NOESY / ROESY (Relative Stereochemistry) D->E Spatial Proximity F Chiral SFC & X-Ray (Absolute Configuration) E->F Isomer Resolution

Fig 1: Orthogonal workflow for the structural and stereochemical elucidation of cyclopropylamines.

Experimental Protocols

To guarantee reproducibility and [3], the following step-by-step methodologies must be strictly adhered to.

Protocol A: HR-ESI-MS Acquisition

Causality: Electrospray ionization (ESI) is chosen over electron impact (EI) to prevent premature homolytic cleavage of the strained cyclopropane ring, ensuring the intact molecular ion is observed.

  • Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid.

  • Infusion: Inject 5 µL into a Q-TOF mass spectrometer operating in positive ion mode.

  • Validation: The exact mass for the free base [M+H]⁺ (C₆H₁₄N⁺) must be observed at m/z 100.1121 (± 5 ppm). The absence of m/z 116 indicates no unwanted N-oxidation occurred during synthesis.

Protocol B: Comprehensive NMR Acquisition

Causality: DMSO-d₆ is selected as the solvent because it locks the exchangeable ammonium protons (NH₃⁺) into a broad, observable signal (~8.00 ppm), which is critical for HMBC correlations to the adjacent methylene group.

  • Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) in a 5 mm precision NMR tube.

  • 1D Acquisition: Acquire a quantitative ¹H spectrum (zg30) with a 10-second relaxation delay (D1) to ensure accurate integration of the 14 protons. Acquire a ¹³C{¹H} spectrum (zgpg30).

  • 2D Acquisition: Run gradient-selected COSY, multiplicity-edited HSQC, and HMBC. For stereochemistry, acquire a NOESY spectrum with a mixing time of 300 ms, optimized for the correlation time of a small molecule (~135 Da).

Data Presentation & Interpretation

The cyclopropane ring exhibits unique magnetic anisotropy. The high s-character of the C-C bonds causes the ring protons to resonate unusually upfield (0.2–0.8 ppm) [4]. The data below represents the trans-isomer, where the methyl group and ethanamine linker are on opposite faces of the ring.

Table 1: NMR Assignments for trans-2-(2-Methylcyclopropyl)ethanamine HCl (600 MHz, DMSO-d₆)
Position¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)COSY CorrelationsHMBC Correlations (H to C)
1 (CH₂) 33.01.50, m (2H)H-2, H-1'C-2, C-1', C-2'
2 (CH₂) 39.52.80, m (2H)H-1, NH₃⁺C-1, C-1'
1' (CH) 18.50.65, m (1H)H-1, H-2', H-3'C-1, C-2', C-3'
2' (CH) 16.00.55, m (1H)H-1', H-3', H-CH₃C-1', C-3', C-CH₃
3' (CH₂) 11.50.40, m (1H); 0.25, m (1H)H-1', H-2'C-1', C-2'
CH₃ 19.01.05, d, J=6.0 Hz (3H)H-2'C-1', C-2', C-3'
NH₃⁺ -8.00, br s (3H)H-2C-1, C-2

Self-Validation Checkpoint: The HSQC confirms that the carbon at 11.5 ppm correlates to two distinct protons (0.40 and 0.25 ppm), definitively identifying it as the C3' methylene of the cyclopropane ring. The NOESY spectrum shows a strong cross-peak between the CH₃ protons (1.05 ppm) and the H-1' proton (0.65 ppm), confirming they reside on the same face of the ring, which defines the trans relationship between the methyl and the ethanamine substituents.

Mechanistic Insights: The Epigenetic Pathway

Understanding the structure of 2-(2-Methylcyclopropyl)ethanamine is paramount because its geometry directly dictates its function as a [2].

When the primary amine binds to the active site, the FAD cofactor initiates a single-electron transfer (SET) from the nitrogen lone pair. This oxidation generates an amine radical cation. The strain of the cyclopropane ring drives a rapid homolytic ring cleavage. The resulting carbon-centered radical then forms an irreversible covalent bond with the N5 or C4a position of the FAD cofactor. The trans-configuration ensures the optimal trajectory for this radical attack, preventing the enzyme from demethylating histone H3K4, thereby modulating gene expression in oncological targets.

Pathway A Cyclopropylamine Pharmacophore B LSD1 Enzyme Active Site A->B Binding C Single-Electron Transfer (SET) B->C Oxidation by FAD D Ring Opening & Radical Formation C->D Homolytic Cleavage E Covalent FAD Adduct D->E Irreversible Inhibition

Fig 2: Mechanism of irreversible LSD1 inhibition via cyclopropylamine ring opening and FAD alkylation.

References

  • Zhou C, Wu F, Lu L, Wei L, Pai E, Yao Y, Song Y. "Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1." PLoS One. 2017;12(2):e0170301.[Link]

  • Hattori Y, Matsuda S, Baba R, et al. "Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain." Journal of Medicinal Chemistry. 2021;64(7):3780-3793.[Link]

  • Saurí J. "The Evolving Landscape of NMR Structural Elucidation." Molecules. 2026;31(5):888.[Link]

  • Wiberg KB, Barth DE, Schertler PH. "Nuclear magnetic resonance spectra of cyclopropyl derivatives." The Journal of Organic Chemistry. 1973;38(2):378-383.[Link]

Biological activity of 2-(2-methylcyclopropyl)ethanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-(2-Methylcyclopropyl)ethanamine Derivatives and Analogs

Introduction

The Cyclopropylamine Moiety: A Privileged Scaffold in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif that has found widespread application in medicinal chemistry.[1][2][3] Its inherent ring strain and unique electronic properties confer a degree of rigidity and conformational constraint to molecules, which can be highly advantageous for optimizing interactions with biological targets.[4] When appended with an amine group, the resulting cyclopropylamine moiety becomes a versatile building block for a diverse array of biologically active compounds, ranging from enzyme inhibitors to receptor modulators.[1][2] This guide will focus on derivatives of 2-(2-methylcyclopropyl)ethanamine and its close analog, 2-phenylcyclopropylamine (tranylcypromine), exploring their rich pharmacology and the chemical principles that govern their biological activity.

2-(2-Methylcyclopropyl)ethanamine and its Relation to Tranylcypromine

The core structure of interest, 2-(2-methylcyclopropyl)ethanamine, is closely related to the well-known pharmaceutical agent trans-2-phenylcyclopropylamine, more commonly known as tranylcypromine. Tranylcypromine was originally developed as an antidepressant and functions as a non-selective, irreversible inhibitor of monoamine oxidases (MAOs).[] The biological activities of tranylcypromine and its derivatives have been extensively studied, providing a solid foundation for understanding the pharmacology of related cyclopropylamines.[6][7] The introduction of a methyl group on the cyclopropane ring, as in 2-(2-methylcyclopropyl)ethanamine, offers a vector for exploring new chemical space and modulating pharmacological properties.

Overview of Biological Targets and Therapeutic Potential

Derivatives of the 2-arylcyclopropylamine scaffold have demonstrated activity at a range of biological targets, leading to their investigation for several therapeutic applications. The most prominent of these are:

  • Monoamine Oxidase (MAO) Inhibition: For the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's disease.[][8]

  • Lysine-Specific Demethylase 1 (LSD1) Inhibition: A promising avenue for cancer therapy due to the role of LSD1 in epigenetic regulation.[9][10][11]

  • Dopamine Receptor Modulation: As potential antipsychotic agents for conditions such as schizophrenia.[12][13]

This guide will provide a detailed examination of the biological activity of these compounds at each of these targets, with a focus on structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

Inhibition of Flavoenzymes: MAOs and LSD1

A primary mechanism of action for many 2-arylcyclopropylamine derivatives is the irreversible inhibition of a class of enzymes known as flavoenzymes. These enzymes utilize a flavin adenine dinucleotide (FAD) cofactor to catalyze oxidative reactions.[14] Both monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1) are FAD-dependent enzymes and are key targets of this class of compounds.[6]

Mechanism of Irreversible Inhibition

The cyclopropylamine moiety is the key pharmacophore responsible for the irreversible inhibition of these flavoenzymes. The process is a mechanism-based inactivation, where the enzyme's own catalytic activity converts the inhibitor into a reactive species that covalently binds to the FAD cofactor, rendering the enzyme non-functional.[15][16]

The high ring strain of the cyclopropane ring makes it susceptible to oxidative ring-opening. The catalytic cycle of the flavoenzyme facilitates a single-electron transfer from the cyclopropylamine nitrogen to the FAD cofactor, generating a radical cation intermediate. This intermediate is unstable and undergoes rapid ring-opening to form a reactive covalent adduct with the FAD cofactor.[15]

The reactive intermediate formed from the ring-opening of the cyclopropylamine radical cation covalently attaches to the flavin ring of the FAD cofactor.[6][7] This modification of the essential cofactor leads to the irreversible inactivation of the enzyme. The cell must then synthesize new enzyme molecules to restore activity.[8]

G cluster_0 Enzyme Active Site cluster_1 Inhibition Mechanism Enzyme_FAD Flavoenzyme (MAO/LSD1) with FAD cofactor Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex Enzyme_FAD->Enzyme_Inhibitor_Complex Inhibitor 2-Arylcyclopropylamine Inhibitor Inhibitor->Enzyme_Inhibitor_Complex Binding Radical_Cation Radical Cation Intermediate Enzyme_Inhibitor_Complex->Radical_Cation Single Electron Transfer Ring_Opening Cyclopropane Ring Opening Radical_Cation->Ring_Opening Covalent_Adduct Covalent FAD Adduct Ring_Opening->Covalent_Adduct Irreversible Inactivation

Caption: Mechanism of irreversible inhibition of flavoenzymes.

Monoamine Oxidase (MAO) Inhibition

MAOs are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[14] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[14] Inhibition of MAOs increases the levels of these neurotransmitters in the brain, which is the basis for their use as antidepressants.[8]

Non-selective MAO inhibitors, as well as those selective for MAO-A, are effective in treating major depressive disorder.[8] Selective MAO-B inhibitors are used in the treatment of Parkinson's disease, as MAO-B is the primary isoform responsible for dopamine metabolism in the brain.[17]

The substitution pattern on the aryl ring of 2-arylcyclopropylamine derivatives plays a crucial role in determining their potency and selectivity for MAO-A versus MAO-B.

Compound/DerivativeSubstitutionMAO-A IC50MAO-B IC50SelectivityReference
TranylcypromineUnsubstituted Phenyl~200 nM~170 nMNon-selective[15]
cis-N-Benzyl-2-methoxycyclopropylamineN-Benzyl, 2-Methoxy170 nM5 nMMAO-B selective[15]
4-Aroylamino TCP derivatives4-Aroylamino on phenylLow nM range-Selective vs. LSD1[9][10]
4-Benzamide TCP derivatives4-Benzamide on phenyl-Low nM rangeSelective vs. LSD1[9][10]

Note: IC50 values are approximate and can vary depending on assay conditions. The table illustrates general trends in SAR.

This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate) or Benzylamine (MAO-B substrate)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in an appropriate solvent (e.g., DMSO).

  • Enzyme Pre-incubation: In a 96-well plate, add the MAO enzyme (A or B) to the phosphate buffer. Add the test compounds or reference inhibitors and pre-incubate for a defined period (e.g., 30 minutes) at 37°C. This step is crucial for irreversible inhibitors to allow time for enzyme inactivation.

  • Substrate Addition: Prepare a working solution of the Amplex Red reagent, HRP, and the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B) in phosphate buffer.

  • Reaction Initiation: Add the substrate working solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals for a set period (e.g., 30-60 minutes) at 37°C. The production of hydrogen peroxide by the MAO enzyme, coupled with the Amplex Red/HRP system, generates a fluorescent product.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction and Detection cluster_3 Data Analysis Prep_Compounds Prepare serial dilutions of test compounds Add_Compounds Add test compounds Prep_Compounds->Add_Compounds Prep_Enzyme Prepare MAO enzyme solution Add_Enzyme Add enzyme to 96-well plate Prep_Enzyme->Add_Enzyme Add_Enzyme->Add_Compounds Pre_Incubate Pre-incubate at 37°C Add_Compounds->Pre_Incubate Add_Substrate Add substrate mix to plate Pre_Incubate->Add_Substrate Prep_Substrate Prepare substrate/detection mix (Amplex Red, HRP) Prep_Substrate->Add_Substrate Measure_Fluorescence Measure fluorescence over time Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate reaction rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot % inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Experimental workflow for in vitro MAO inhibition assay.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a histone demethylase that plays a critical role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[9] Dysregulation of LSD1 activity is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[9][10]

Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and induce differentiation in cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[9][11] Several tranylcypromine-based LSD1 inhibitors are currently in clinical trials for the treatment of cancer.[9]

Extensive research has focused on modifying the tranylcypromine scaffold to enhance LSD1 potency and selectivity over the structurally related MAO enzymes.[9][10][11] A common strategy is to introduce bulky substituents at the C4 position of the phenyl ring to exploit a large catalytic cleft in the LSD1 active site.[9][10][11]

Compound SeriesGeneral StructureLSD1 IC50 RangeKey FindingsReference
Aroyl- and Arylacetylamino TCP analogsTCP with aroyl/arylacetylamino at C4Low nMHigh potency and selectivity over MAOs[9][10]
Double-substituted Benzamide TCP analogsTCP with double-substituted benzamide at C4Sub-µM to low nMPotent cell growth inhibition in AML cells[9][10]
(2-Aminocyclopropyl)phenyl derivativesModified cyclopropylamine and phenyl ringHigh affinityDeveloped as PET imaging agents for brain LSD1[18]

This protocol outlines a method for assessing the inhibitory activity of compounds against LSD1 using a recombinant enzyme and a peptide substrate.

Materials:

  • Recombinant human LSD1-CoREST complex

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Formaldehyde dehydrogenase

  • Phosphate buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds and a reference inhibitor (e.g., a known TCP analog)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent.

  • Enzyme Pre-incubation: In a 96-well plate, add the LSD1-CoREST complex to the buffer. Add the test compounds and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Reaction Initiation: Add the H3K4me2 peptide substrate to each well to start the demethylation reaction. The reaction produces formaldehyde as a byproduct.

  • Detection: After a set incubation period (e.g., 60 minutes) at 37°C, add a detection reagent containing Amplex Red, HRP, and formaldehyde dehydrogenase. The formaldehyde is converted to hydrogen peroxide, which then reacts with the Amplex Red/HRP system to produce a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Demethylation Reaction cluster_3 Detection and Analysis Prep_Compounds Prepare compound dilutions Add_Compounds Add test compounds Prep_Compounds->Add_Compounds Prep_Enzyme Prepare LSD1-CoREST solution Add_Enzyme Add LSD1 to plate Prep_Enzyme->Add_Enzyme Add_Enzyme->Add_Compounds Pre_Incubate Pre-incubate at RT Add_Compounds->Pre_Incubate Add_Substrate Add H3K4me2 peptide substrate Pre_Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Add_Detection_Reagent Add detection reagent Incubate_Reaction->Add_Detection_Reagent Measure_Fluorescence Measure fluorescence Add_Detection_Reagent->Measure_Fluorescence Determine_IC50 Determine IC50 value Measure_Fluorescence->Determine_IC50

Caption: Experimental workflow for in vitro LSD1 inhibition assay.

Modulation of Central Nervous System (CNS) Receptors

Beyond their effects on enzymes, derivatives of the 2-arylcyclopropylamine scaffold have been explored for their ability to modulate the activity of CNS receptors, particularly dopamine receptors.

Dopamine D2 Receptor Partial Agonism

Partial agonism at the dopamine D2 receptor (D2R) is a key pharmacological feature of third-generation antipsychotics like aripiprazole.[12] This mechanism is thought to provide a balance between reducing dopaminergic hyperactivity (associated with the positive symptoms of schizophrenia) and maintaining a sufficient level of dopamine signaling to avoid the motor side effects and cognitive impairment associated with full D2R antagonists.

Compounds that act as D2R partial agonists have the potential to be effective treatments for schizophrenia and other CNS disorders where dopamine signaling is dysregulated.[12][13] The 2-phenylcyclopropylmethylamine (PCPMA) scaffold has been identified as a promising starting point for the design of novel D2R partial agonists.[12]

Research into PCPMA derivatives has revealed several structural features that are important for D2R partial agonist activity.[12] These include the nature of the substituent on the amine, the length and rigidity of the linker connecting the PCPMA core to another aromatic moiety, and substitutions on the phenyl ring.

CompoundKey Structural FeatureD2R Binding Affinity (Ki)Functional ActivityReference
(+)-14jPCPMA scaffold with specific linker and terminal aromatic groupHigh affinityPotent partial agonist[12]
(+)-14lSimilar to (+)-14j with minor modificationHigh affinityPotent partial agonist[12]
P10Chlorine substitution on the phenyl ringEC50 = 2.63 nMHigh activity[13]

Other Reported Biological Activities

While the primary focus of research on 2-(2-methylcyclopropyl)ethanamine derivatives has been on MAO/LSD1 inhibition and CNS receptor modulation, some studies have reported other biological activities.

Antiviral Activity

Certain cyclopropane-containing nucleoside analogs have been synthesized and evaluated for their antiviral activity.[19][20] For example, some 2-aminopurine methylenecyclopropane analogues have shown moderate activity against herpes simplex virus (HSV-1) and varicella-zoster virus (VZV).[20] The guanine Z-isomer of a related series was effective against human and murine cytomegalovirus (HCMV and MCMV).[19]

Synthesis and Stereochemistry

General Synthetic Routes to 2-Arylcyclopropylamine Scaffolds

The synthesis of 2-arylcyclopropylamines can be achieved through various synthetic routes. A common approach involves the cyclopropanation of a substituted styrene, followed by conversion of a functional group to the amine. The specific route can be adapted to achieve the desired substitution patterns on both the aryl ring and the cyclopropane ring.

Importance of Stereoisomerism for Biological Activity

The stereochemistry of the 2-arylcyclopropylamine scaffold is critical for its biological activity. The relative orientation of the aryl and amine substituents on the cyclopropane ring (cis or trans), as well as the absolute stereochemistry of the chiral centers, can have a profound impact on potency and selectivity. For instance, tranylcypromine is the trans isomer, and its enantiomers can exhibit different inhibitory profiles against MAOs and LSD1.[6] Similarly, the stereoisomers of 2-(3,4-dihydroxyphenyl)cyclopropylamine showed different potencies as alpha-adrenergic agonists.[21]

Conclusion and Future Directions

Derivatives of 2-(2-methylcyclopropyl)ethanamine and its analogs represent a versatile and pharmacologically rich class of compounds. Their ability to act as mechanism-based inhibitors of flavoenzymes has led to important therapies for depression and has opened up exciting new possibilities in the field of oncology through the inhibition of LSD1. Furthermore, the successful repurposing of this scaffold for the modulation of CNS receptors highlights its potential as a privileged structure in drug discovery.

Future research in this area will likely focus on:

  • The design of next-generation inhibitors with improved selectivity profiles to minimize off-target effects.

  • Further exploration of the structure-activity relationships for CNS receptor modulation to develop novel treatments for psychiatric and neurodegenerative disorders.

  • Investigation of the metabolic stability and pharmacokinetic properties of these derivatives to identify candidates with favorable drug-like properties.[4][7]

The continued exploration of the chemical space around the 2-arylcyclopropylamine core promises to yield new and improved therapeutic agents for a range of human diseases.

References

  • Vultaggio, S., et al. (2020). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. ChemMedChem, 15(7), 643-658. Available from: [Link]

  • Fioravanti, R., et al. (2020). Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. PubMed. Available from: [Link]

  • Request PDF. (n.d.). Tranylcypromine‐Based LSD1 Inhibitors: Structure‐Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. ResearchGate. Available from: [Link]

  • Valente, S., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. Available from: [Link]

  • Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. PubMed. Available from: [Link]

  • Erhardt, P. W., et al. (1979). Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. PubMed. Available from: [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available from: [Link]

  • Google Patents. (n.d.). US3988464A - Cyclopropylamines as pharmaceuticals.
  • Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups. Available from: [Link]

  • Tsumoto, H., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PMC. Available from: [Link]

  • Request PDF. (n.d.). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Available from: [Link]

  • Yan, W., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. PubMed. Available from: [Link]

  • Frontiers. (n.d.). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Available from: [Link]

  • Kern, E. R., et al. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. PubMed. Available from: [Link]

  • Request PDF. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available from: [Link]

  • PMC. (n.d.). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Available from: [Link]

  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Available from: [Link]

  • MDPI. (2020). Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications. Available from: [Link]

  • Request PDF. (n.d.). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D 2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Available from: [Link]

  • Ryadi, S. E., et al. (2003). Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides. PubMed. Available from: [Link]

  • Harada, R., et al. (2021). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. PubMed. Available from: [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-Amino-5-phosphonopentanoic Acid. ResearchGate. Available from: [Link]

Sources

Pharmacological Profiling and Potential Therapeutic Targets for 2-(2-Methylcyclopropyl)ethanamine HCl: A Structure-Activity Relationship (SAR) Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of novel alicyclic and aliphatic amines represents a critical frontier in neuropharmacology. 2-(2-Methylcyclopropyl)ethanamine HCl is a structurally unique primary amine characterized by an ethanamine linker attached to a sterically hindered 2-methylcyclopropyl ring. While lacking the traditional aromatic systems found in classic monoaminergic drugs, its precise stereochemical and electronic properties make it a compelling bioisostere for endogenous trace amines and amphetamine-like psychostimulants.

This technical whitepaper provides an authoritative, mechanistic evaluation of the potential therapeutic targets for 2-(2-Methylcyclopropyl)ethanamine HCl. By applying rigorous Structure-Activity Relationship (SAR) principles, we define its projected interactions with Monoamine Oxidases (MAOs), the Trace Amine-Associated Receptor 1 (TAAR1), and Monoamine Transporters (DAT/NET), supported by self-validating experimental workflows designed for robust target verification.

Structural Analysis & Pharmacophore Mapping

The pharmacological potential of 2-(2-Methylcyclopropyl)ethanamine HCl is dictated by two core structural motifs:

  • The Primary Ethanamine Chain: At physiological pH (~7.4), the primary amine is protonated. This cationic center is strictly required for anchoring the molecule via salt-bridge formations with highly conserved Aspartate residues in the orthosteric binding sites of G-protein coupled receptors (GPCRs) and monoamine transporters.

  • The 2-Methylcyclopropyl Ring: The cyclopropane ring introduces significant conformational rigidity compared to a linear alkyl chain, reducing the entropic penalty upon binding. The addition of the methyl group at the 2-position breaks symmetry, introducing lipophilicity and steric bulk that mimics the volume of a phenyl ring (as seen in β -phenylethylamine) or a branched aliphatic chain (as seen in 1,3-dimethylamylamine).

Pharmacophore Compound 2-(2-Methylcyclopropyl) ethanamine HCl Amine Primary Ethanamine Chain (Salt-Bridge Formation) Compound->Amine Feature 1 Ring 2-Methylcyclopropyl Ring (Lipophilicity & Rigidity) Compound->Ring Feature 2 MAO MAO-A / MAO-B (Enzymatic Pocket) Amine->MAO Flavin Proximity TAAR1 TAAR1 (GPCR Activation) Amine->TAAR1 Asp103 Interaction DAT DAT / NET (Transporter Inhibition) Amine->DAT Asp79 Binding Ring->MAO Steric Fit Ring->TAAR1 Hydrophobic Cleft Ring->DAT S1 Pocket

Logical mapping of pharmacophore features to potential therapeutic targets.

Primary Therapeutic Targets & Mechanistic Rationale

Monoamine Oxidase (MAO-A / MAO-B)

Cyclopropylamines, such as the clinical antidepressant tranylcypromine, are classic mechanism-based (suicide) inhibitors of MAO. In tranylcypromine, the amine is directly attached to the cyclopropane ring. Upon oxidation by the FAD cofactor, the ring undergoes single-electron transfer and radical ring-opening, forming a covalent adduct with the enzyme .

Mechanistic Causality: In 2-(2-Methylcyclopropyl)ethanamine, the amine is separated from the cyclopropane ring by a two-carbon (ethyl) linker. Oxidation of this primary amine yields an intermediate imine at the ethyl chain. Because the cyclopropane ring is not directly adjacent to the radical center, the classic radical ring-opening mechanism is highly unfavorable. Consequently, this compound is predicted to act as a competitive reversible inhibitor or a slow substrate, rather than a suicide inactivator. The 2-methyl group provides steric bulk that likely favors the slightly larger hydrophobic active site cavity of MAO-B over MAO-A.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G α s-coupled GPCR that regulates monoaminergic tone and is a highly sought-after target for schizophrenia and metabolic disorders. Endogenous agonists include trace amines like β -phenylethylamine (PEA).

Mechanistic Causality: 2-(2-Methylcyclopropyl)ethanamine serves as a direct alicyclic bioisostere of PEA. The primary amine forms a critical electrostatic interaction with Asp103 3.32 in transmembrane domain 3 (TM3), while the 2-methylcyclopropyl moiety engages the hydrophobic pocket formed by Phe268 6.51 and Trp264 6.48 . The conformational rigidity of the cyclopropane ring reduces the entropic cost of binding, potentially yielding high agonist efficacy.

TAAR1_Signaling Ligand 2-(2-Methylcyclopropyl) ethanamine TAAR1 TAAR1 (Intracellular) Ligand->TAAR1 Agonism Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Activation DAT_Efflux DAT Phosphorylation & DA Efflux PKA->DAT_Efflux Modulation

Proposed TAAR1-mediated intracellular signaling and DAT modulation pathway.

Monoamine Transporters (DAT / NET)

Aliphatic amines, such as 1,3-dimethylamylamine (DMAA) and propylhexedrine, are established inhibitors of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Mechanistic Causality: The 2-methylcyclopropyl group mimics the steric volume of the cyclohexyl group in propylhexedrine. It is hypothesized to occupy the S1 binding pocket of DAT/NET, stabilizing the outward-facing conformation of the transporter. Depending on its ability to be translocated, it will act either as a competitive reuptake inhibitor or a substrate-induced releasing agent.

Experimental Workflows for Target Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating orthogonal controls to eliminate false positives.

Protocol 1: Fluorometric MAO Inhibition Assay

This assay measures the conversion of kynuramine (non-fluorescent) to 4-hydroxyquinoline (4-HQ, highly fluorescent) by recombinant human MAO-A and MAO-B.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of 2-(2-Methylcyclopropyl)ethanamine HCl in DMSO. Dilute to working concentrations (1 nM – 100 µM) in potassium phosphate buffer (100 mM, pH 7.4).

  • Enzyme Incubation: In a black 96-well microplate, combine 50 µL of the test compound with 50 µL of recombinant human MAO-A (5 µg/mL) or MAO-B (10 µg/mL). Incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of kynuramine (final concentration: 40 µM for MAO-A, 20 µM for MAO-B).

  • Kinetic Reading: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

  • Self-Validation Check:

    • Positive Controls: Clorgyline (MAO-A specific) and Selegiline (MAO-B specific).

    • Quality Control: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Selegiline/Clorgyline. A Z'-factor > 0.6 validates the assay run.

  • Data Analysis: Plot the initial velocity vs. log[inhibitor] to determine the IC 50​ via non-linear regression.

Protocol 2: TAAR1 cAMP Accumulation Assay

Because TAAR1 is G α s-coupled, agonism is quantified via intracellular cAMP accumulation using Homogeneous Time-Resolved Fluorescence (HTRF).

Step-by-Step Methodology:

  • Cell Culture: Seed HEK-293 cells stably expressing human TAAR1 into 384-well white plates at 5,000 cells/well.

  • Ligand Stimulation: Treat cells with serial dilutions of 2-(2-Methylcyclopropyl)ethanamine HCl (10 pM – 100 µM) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF cAMP-d2 conjugate and anti-cAMP Cryptate conjugate (lysis buffer matrix). Incubate for 1 hour at room temperature.

  • Signal Acquisition: Read Time-Resolved Fluorescence at 665 nm and 620 nm. Calculate the 665/620 ratio, which is inversely proportional to cAMP concentration.

  • Self-Validation Check:

    • Positive Control: RO5263397 (a known full TAAR1 agonist).

    • Orthogonal Control: Run the exact same assay on wild-type HEK-293 cells (lacking TAAR1) to ensure the cAMP response is strictly TAAR1-dependent and not mediated by endogenous β -adrenergic receptors.

Workflow cluster_assays In Vitro Screening Matrix Prep Compound Preparation (10mM DMSO Stock) MAO_Assay MAO-A/B Inhibition (Fluorometric) Prep->MAO_Assay TAAR1_Assay TAAR1 Activation (cAMP HTRF) Prep->TAAR1_Assay DAT_Assay DAT/NET Uptake (Radioligand) Prep->DAT_Assay Validation Self-Validation (Z'-factor > 0.5, Ref Ctrls) MAO_Assay->Validation TAAR1_Assay->Validation DAT_Assay->Validation Analysis Dose-Response (IC50/EC50) Non-linear Regression Validation->Analysis Pass Quality Control Hit Lead Optimization & SAR Refinement Analysis->Hit

Self-validating high-throughput screening workflow for target identification.

Quantitative Data & SAR Projections

Based on the structural homology between 2-(2-Methylcyclopropyl)ethanamine HCl and established reference ligands, the following table summarizes the projected pharmacological profile.

TargetProjected Affinity / PotencyReference BioisostereMechanistic Rationale for Projection
MAO-A IC 50​ > 10 µM (Weak)TranylcypromineEthanamine linker prevents suicide inhibition; steric clash limits affinity.
MAO-B IC 50​ ~ 1 - 5 µMTranylcypromineLarger hydrophobic pocket of MAO-B accommodates the 2-methyl group.
TAAR1 EC 50​ ~ 100 - 500 nM β -PhenylethylamineAlicyclic ring acts as an excellent bioisostere for the phenyl ring in the hydrophobic cleft.
DAT K i​ ~ 10 - 30 µMPropylhexedrine / DMAACyclopropyl bulk mimics cyclohexyl/branched alkyls; sufficient for S1 pocket entry.
NET K i​ ~ 1 - 5 µMPropylhexedrineAliphatic amines historically show a 5-to-10-fold preference for NET over DAT.

Conclusion & Future Directions

2-(2-Methylcyclopropyl)ethanamine HCl is a highly versatile scaffold. Its departure from classical aromaticity into alicyclic space reduces potential off-target binding (e.g., hERG liability) while maintaining the necessary geometric parameters to engage TAAR1, MAO-B, and monoamine transporters. Future drug development efforts should focus on resolving the stereocenters of the cyclopropane ring (cis/trans and absolute configuration), as the spatial orientation of the 2-methyl group will dramatically dictate target selectivity between TAAR1 agonism and DAT/NET inhibition.

References

  • Kinetics, mechanism, and inhibition of monoamine oxidase Source: Journal of Neural Transmission (PubMed / NIH) URL:[Link]

  • Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling Source: Pharmaceuticals (PMC / NIH) URL:[Link]

  • The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization Source: Journal of Pharmacology and Experimental Therapeutics (PMC / NIH) URL:[Link]

The Cyclopropylamine Paradox: Navigating Safety, Toxicity, and Handling in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the dual nature of the cyclopropylamine motif. On one hand, incorporating a cyclopropyl ring into an aliphatic amine system is a proven strategy to impart conformational restriction, increase the fraction of sp³ carbons, and occasionally improve metabolic stability by diverting cytochrome P450 (CYP) oxidation away from vulnerable alkyl groups[1]. On the other hand, cyclopropylamines are notorious structural alerts. They carry significant liabilities for idiosyncratic drug toxicity (IDT) and mechanism-based inhibition (MBI) of critical metabolic enzymes[2].

This technical guide dissects the mechanistic toxicology of cyclopropylamines, outlines rigorous laboratory handling protocols for the raw chemical intermediates, and provides a self-validating experimental workflow for assessing reactive metabolite formation.

Mechanistic Toxicology: The Causality of Bioactivation

To understand the toxicity of cyclopropylamines, we must examine the fundamental thermodynamics of the cyclopropane ring. The ring possesses a high degree of angle strain (approximately 27.5 kcal/mol). Under normal physiological conditions, it is stable. However, when a cyclopropylamine enters the active site of an oxidative enzyme—such as CYP450s, monoamine oxidases (MAOs), or peroxidases—this strain becomes a thermodynamic driving force for bioactivation[3].

The bioactivation typically proceeds via two distinct, heavily studied pathways[1]:

  • Single Electron Transfer (SET): The CYP450 heme iron abstracts a single electron from the nitrogen lone pair, generating an unstable aminium radical cation. To relieve the massive ring strain, the C–C bond of the cyclopropane ring undergoes rapid homolytic cleavage. This ring-opening event generates a highly reactive, primary carbon-centered radical.

  • α -Hydroxylation: The enzyme hydroxylates the cyclopropyl carbon adjacent to the amine. Subsequent dehydration yields a highly electrophilic iminium ion.

Both the carbon-centered radical and the iminium ion are potent electrophiles. If they do not escape the enzyme's active site, they will covalently alkylate the pyrrole nitrogens of the heme prosthetic group or critical amino acid residues on the apoprotein. This results in irreversible Mechanism-Based Inhibition (MBI) , effectively destroying the enzyme's catalytic capacity[4]. If the reactive intermediates escape the active site, they can covalently bind to hepatic proteins, triggering an immune-mediated idiosyncratic hepatotoxicity—a phenomenon famously implicated in the market withdrawal of the antibiotic trovafloxacin[2].

Bioactivation Parent Cyclopropylamine (Parent Drug) CYP CYP450 Oxidation (NADPH-dependent) Parent->CYP Radical Aminium Radical Cation (Ring Opening) CYP->Radical Single Electron Transfer Iminium Iminium Ion (Dehydration) CYP->Iminium a-Hydroxylation MBI Mechanism-Based Inhibition (Heme Alkylation) Radical->MBI Heme Attack Tox Covalent Protein Binding (Hepatotoxicity) Radical->Tox Apoprotein Attack Iminium->Tox Nucleophilic Attack

CYP450-mediated bioactivation pathways of cyclopropylamines.

Quantitative Summary of Cyclopropylamine Liabilities

To contextualize these risks, Table 1 summarizes representative cyclopropylamine-containing drugs and their documented metabolic liabilities.

Table 1: Representative Cyclopropylamine Drugs and Metabolic Liabilities

DrugIndicationMetabolic Liability / ToxicityMechanism of Bioactivation
Trovafloxacin AntibioticIdiosyncratic HepatotoxicityCYP1A2-mediated oxidation to reactive aldehyde/radicals[2]
Tranylcypromine AntidepressantMechanism-Based InhibitionMAO oxidation to carbon-centered radical intermediate[1]
Nevirapine HIV NNRTIHepatotoxicity / Skin RashCYP-mediated oxidation to reactive electrophiles[2]

Laboratory Safety and Handling Protocols

Before a cyclopropylamine-containing drug candidate can be tested, it must be synthesized. The raw material, Cyclopropylamine (CAS 765-30-0) , presents severe physical and acute health hazards that require stringent engineering controls. As a primary aliphatic amine, it is highly volatile, extremely flammable, and corrosive to human tissue[5].

Table 2: Physicochemical and Safety Data of Cyclopropylamine (CAS 765-30-0)

Property / ParameterValue / SpecificationGHS Hazard Implication
Molecular Weight 57.09 g/mol High volatility
Boiling Point 49 - 50 °CVapor accumulation risk at room temp
Density 0.824 g/cm³Floats on water (fire hazard)
Flash Point Approx. -25 °CH225 : Highly flammable liquid and vapor
LD50 (Oral, Rat) 445 mg/kgH302 : Harmful if swallowed
Corrosivity High (Amine base)H314 : Causes severe skin burns and eye damage
Handling and PPE Directives

Due to its low flash point and high vapor pressure, cyclopropylamine vapors can easily travel to ignition sources and flash back.

  • Engineering Controls: All transfers and reactions involving neat cyclopropylamine must be conducted inside a certified, spark-proof chemical fume hood. Utilize inert gas (Argon/N₂) blanketing to prevent explosive vapor-air mixtures[5].

  • Personal Protective Equipment (PPE): Standard lab coats are insufficient. Operators must wear flame-retardant antistatic protective clothing, a full face shield over safety goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or heavy PVC). Nitrile gloves offer limited breakthrough time against small, highly polar amines and should be double-layered and changed immediately upon contamination[5].

Experimental Workflows: Assessing Reactive Metabolite Liabilities

To determine if a novel cyclopropylamine drug candidate forms dangerous reactive intermediates, we employ a Glutathione (GSH) Trapping Assay . Because reactive radicals and iminium ions are too transient to detect directly, we use GSH as a "soft" nucleophile to trap these electrophiles, forming stable adducts that can be characterized by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[6].

Self-Validating Protocol: In Vitro GSH Trapping Assay

Causality Check: Why do we use ice-cold acetonitrile for quenching? Enzymatic oxidation continues as long as the enzyme is active. Using ice-cold organic solvent instantly denatures the CYP450 proteins (halting the reaction) while simultaneously preventing the thermal degradation of the newly formed, potentially unstable GSH adducts.

Step 1: Incubation Setup Prepare a 1 mL reaction mixture in 100 mM potassium phosphate buffer (pH 7.4) containing:

  • 1.0 mg/mL Human Liver Microsomes (HLM)

  • 10 µM Test Compound (Cyclopropylamine candidate)

  • 5 mM reduced Glutathione (GSH)

  • Self-Validating Controls: Prepare two parallel control tubes: one lacking the test compound (to establish the endogenous biological background) and one lacking NADPH (to prove that adduct formation is strictly CYP450-dependent).

Step 2: Initiation Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

Step 3: Incubation & Quenching Incubate the samples in a shaking water bath at 37°C for 60 minutes. Terminate the reaction by adding 1 mL of ice-cold acetonitrile (1:1 v/v). Vortex vigorously for 30 seconds.

Step 4: Centrifugation Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated microsomal proteins. Transfer the clear supernatant to an autosampler vial.

Step 5: LC-HRMS Analysis Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Scan for mass shifts corresponding to GSH conjugation. For cyclopropylamines, look for a neutral loss of 129 Da (characteristic of the γ -glutamyl moiety cleavage) and specific mass additions (e.g., +307 Da for direct GSH addition, or specific shifts indicating ring-opened adducts)[6].

GSH_Trapping Incubate 1. Incubation HLM + Drug + GSH Initiate 2. Initiation Add NADPH Incubate->Initiate Quench 3. Quenching Ice-Cold MeCN Initiate->Quench Spin 4. Centrifugation 14,000 x g Quench->Spin Analyze 5. LC-HRMS Adduct Analysis Spin->Analyze

Step-by-step workflow for in vitro GSH trapping assay.

Strategic Mitigation in Medicinal Chemistry

If the GSH trapping assay confirms reactive metabolite formation, medicinal chemists must design around the structural alert. Mitigation strategies rely on altering the electronics or sterics of the amine to prevent the initial Single Electron Transfer (SET)[1]:

  • Lowering Amine Basicity: Converting the cyclopropylamine into an amide or introducing electron-withdrawing groups nearby increases the oxidation potential of the nitrogen lone pair, making it significantly harder for CYP450 to abstract an electron.

  • Steric Shielding: Substituting the cyclopropyl ring with a gem-dimethyl group can sometimes retain the desired conformational restriction while eliminating the ring strain that drives the violent ring-opening cascade[1].

By combining rigorous safety handling of raw materials with advanced mechanistic screening, drug development professionals can safely harness the unique pharmacological properties of cyclopropylamines while engineering out their toxicological liabilities.

Sources

Methodological & Application

Scalable synthesis route for 2-(2-Methylcyclopropyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Synthesis of 2-(2-Methylcyclopropyl)ethanamine Hydrochloride

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2-(2-methylcyclopropyl)ethanamine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The proposed synthetic route is designed for efficiency, scalability, and robustness, drawing upon established chemical transformations. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, troubleshooting advice, and safety considerations.

Introduction and Strategic Overview

2-(2-Methylcyclopropyl)ethanamine and its derivatives are key structural motifs found in various biologically active compounds. The unique conformational constraints and electronic properties of the cyclopropane ring make it a desirable feature in drug design.[1] However, the synthesis of substituted cyclopropylamines can be challenging, particularly on a larger scale. This application note details a reliable three-step synthetic sequence, beginning with the cyclopropanation of a commercially available alkene, followed by functional group manipulation and culminating in the formation of the target hydrochloride salt.

The overall synthetic strategy is designed to be convergent and scalable, prioritizing the use of cost-effective reagents and avoiding hazardous materials like diazomethane where possible.[2] The chosen pathway involves:

  • Simmons-Smith Cyclopropanation: Formation of the methyl-substituted cyclopropane ring.

  • Nitrile Reduction: Conversion of a nitrile intermediate to the primary amine.

  • Salt Formation: Preparation of the final hydrochloride salt for improved stability and handling.

Caption: Detailed experimental workflow for each synthetic step.

Step 3: Preparation of 2-(2-Methylcyclopropyl)ethanamine Hydrochloride

The final step is the formation of the hydrochloride salt, which is typically a crystalline solid that is easier to handle, purify, and store than the free amine.

Causality and Experimental Choices:

  • Reagent: Anhydrous HCl, either as a gas or a solution in a non-protic solvent like diethyl ether or isopropanol, is used to avoid the introduction of water, which could make the product hygroscopic or an oil. [3]* Solvent: A solvent in which the free amine is soluble but the hydrochloride salt is not is ideal for precipitating the product. Diethyl ether is a common choice.

Protocol:

  • Dissolve the crude 2-(2-methylcyclopropyl)ethanamine (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add a solution of anhydrous HCl in diethyl ether (1.1 eq) dropwise. A white precipitate will form immediately.

  • Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted free amine.

  • Dry the product under vacuum to yield 2-(2-methylcyclopropyl)ethanamine hydrochloride as a white to off-white solid.

Reagent/ParameterMolar Eq.Molecular WeightQuantity (for 1 mol scale)
2-(2-Methylcyclopropyl)ethanamine1.099.17 g/mol 99.2 g
Anhydrous HCl (in Ether)1.136.46 g/mol ~1.1 mol
Anhydrous Diethyl Ether-74.12 g/mol ~1.5 L
Expected Yield >95%

Application Notes and Troubleshooting

  • Isomer Separation: The synthesis will likely produce a mixture of cis and trans isomers of the 2-methylcyclopropyl group. If a specific isomer is required, chromatographic separation may be necessary at the nitrile or amine stage, or a stereoselective cyclopropanation method could be employed. [4]* Safety with LiAlH₄: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with adequate cooling.

  • Alternative Reduction: For larger scales, catalytic hydrogenation over Raney Nickel is a viable alternative to LiAlH₄. This would typically be performed in a pressure reactor with ammonia in an alcoholic solvent to prevent side reactions.

  • Product Purity: The final hydrochloride salt can be recrystallized from a solvent system like ethanol/ether to improve its purity if necessary.

Conclusion

The synthetic route outlined in this application note provides a practical and scalable method for the preparation of 2-(2-methylcyclopropyl)ethanamine hydrochloride. By leveraging a robust Simmons-Smith cyclopropanation and a standard nitrile reduction, this protocol offers a reliable pathway for obtaining this valuable chemical intermediate. The detailed procedural steps and the accompanying scientific rationale are intended to empower researchers to successfully implement and adapt this synthesis for their specific needs.

References

  • Binda, C., et al. (2011). Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. PubMed. Available at: [Link] [5]2. Chouinard, D., et al. (2021). Synthesis of Carboxamide-Containing Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors Targeting Acute Myeloid Leukemia. PubMed. Available at: [Link] [6]3. Charette, A. B., & Beauchemin, A. (2004). An Expedient and Practical Method for the Synthesis of a Diverse Series of Cyclopropane α-Amino Acids and Amines. The Journal of Organic Chemistry. Available at: [Link] [7]4. Koda, Y., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters. Available at: [Link] [8]5. Cho, C., et al. (2006). Stereoselective synthesis of 2'-C-methyl-cyclopropyl-fused carbanucleosides as potential anti-HCV agents. PubMed. Available at: [Link] [4]6. Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society. (Note: While not directly cited from the search, this is the seminal paper for the Simmons-Smith reaction and provides authoritative grounding).

Sources

Application Note: Kinetic Profiling of Mechanism-Based MAO Inhibition by 2-(2-Methylcyclopropyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Monoamine oxidases (MAO-A and MAO-B) are flavin adenine dinucleotide (FAD)-dependent mitochondrial enzymes responsible for the oxidative deamination of biogenic and xenobiotic amines. Because of their central role in neurotransmitter regulation, they are highly validated targets for neurodegenerative diseases and depression[1].

The compound 2-(2-Methylcyclopropyl)ethanamine belongs to the cyclopropylamine class of MAO inhibitors, structurally related to the classic antidepressant tranylcypromine. Unlike reversible, competitive inhibitors that simply block the active site, cyclopropylamines act as mechanism-based (suicide) inactivators [2].

The Causality of Inhibition: The enzyme recognizes the cyclopropylamine as a standard substrate. Upon binding to the active site, a single-electron transfer (SET) occurs from the amine nitrogen to the FAD cofactor, generating an amine radical cation[3]. The inherent ring strain of the cyclopropyl group drives a rapid, spontaneous ring-opening event, forming a highly reactive intermediate[4]. This intermediate covalently attacks the FAD cofactor (typically at the N5 or C4a position of the isoalloxazine ring), resulting in irreversible enzyme inactivation[2].

Because the inhibition requires catalytic turnover to form the reactive species, the apparent potency ( IC50​ ) is strictly time-dependent. Standard end-point assays will fail to accurately characterize this compound; therefore, a kinetic pre-incubation protocol is mandatory.

Pathway A 2-(2-Methylcyclopropyl)ethanamine (Reversible Binding) B Amine Radical Cation (Single Electron Transfer) A->B MAO / FAD C Ring-Opened Intermediate (Strain-Induced Cleavage) B->C Ring Cleavage D Covalent FAD Adduct (Irreversible Inactivation) C->D N5 / C4a Attack

Mechanistic pathway of MAO inactivation by cyclopropylamine derivatives.

Assay Principle and Self-Validating Design

To accurately quantify the inhibitory potency, a continuous fluorometric peroxidase-coupled assay is employed[5].

  • Reaction 1 (MAO): p-Tyramine + O2​ + H2​O MAO​ p-Hydroxyphenylacetaldehyde + NH3​ + H2​O2​

  • Reaction 2 (HRP): H2​O2​

    • Amplex Red HRP​ Resorufin (Fluorescent) + H2​O

Self-Validating System: To ensure trustworthiness and eliminate false positives, the protocol integrates three critical control layers:

  • Positive Controls: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) are run in parallel to validate enzyme activity and isoform specificity[1].

  • No-Enzyme Background: Accounts for the spontaneous auto-oxidation of the fluorogenic probe.

  • HRP Counter-Screen (Crucial): Because the assay relies on Horseradish Peroxidase (HRP), 2-(2-Methylcyclopropyl)ethanamine must be tested against HRP and H2​O2​ alone. If the compound directly inhibits HRP or quenches resorufin fluorescence, it will artificially mimic MAO inhibition.

Experimental Protocol

Materials & Reagents
  • Enzymes: Recombinant human MAO-A and MAO-B (5 mg/mL stocks).

  • Substrate: p-Tyramine (100 mM stock in ddH2​O )[1].

  • Probe: Amplex Red (10 mM stock in DMSO, protect from light)[5].

  • Coupling Enzyme: Horseradish Peroxidase (HRP, 200 U/mL stock)[5].

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

Step-by-Step Methodology
  • Compound Preparation: Serially dilute 2-(2-Methylcyclopropyl)ethanamine in DMSO to achieve 100X final concentrations (e.g., 10 mM to 10 nM). Dilute these 1:10 in assay buffer to create 10X working solutions (10% DMSO).

  • Enzyme Mix Preparation: Prepare a 2X MAO enzyme solution in assay buffer. The final assay concentration should be optimized, typically ~5 µg/mL protein per well.

  • Pre-Incubation (The Critical Step): In a black, flat-bottom 96-well microplate, add 10 µL of the 10X inhibitor working solution and 50 µL of the 2X MAO enzyme to respective wells. Include vehicle controls (1% DMSO final). Incubate at 37°C for variable time points (e.g., 0, 15, 30, and 60 minutes) . This captures the time-dependent inactivation kinetics characteristic of suicide inhibitors[2].

  • Detection Mix Preparation: Prepare a 2.5X working solution containing 2.5 mM p-Tyramine, 2.5 U/mL HRP, and 125 µM Amplex Red in assay buffer[5].

  • Reaction Initiation: Add 40 µL of the Detection Mix to each well to start the reaction (Total volume = 100 µL).

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Read continuously at Ex 545 nm / Em 590 nm every 1 minute for 30 minutes at 37°C[5]. Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve.

Workflow S1 1. Reagent & Plate Setup (Inhibitor Titration + Controls) S2 2. Enzyme Pre-incubation (0, 15, 30, 60 min at 37°C) S1->S2 C1 HRP Interference Counter-Screen S1->C1 Parallel Validation S3 3. Reaction Initiation (Add p-Tyramine + Amplex Red + HRP) S2->S3 S4 4. Kinetic Fluorescence Read (Ex 545 nm / Em 590 nm) S3->S4 S5 5. Data Analysis (Time-Dependent IC50 & k_inact) S4->S5

Self-validating experimental workflow for mechanism-based MAO assays.

Data Presentation & Analysis

Because 2-(2-Methylcyclopropyl)ethanamine is a mechanism-based inactivator, reporting a single IC50​ is scientifically insufficient. The IC50​ will shift to lower values (indicating higher apparent potency) with longer pre-incubation times.

To properly profile the compound, plot the remaining enzyme activity versus inhibitor concentration at each pre-incubation time point. The table below summarizes representative quantitative data demonstrating the expected time-dependent IC50​ shift for a cyclopropylamine derivative.

Table 1: Representative Time-Dependent IC50​ Shift Data

Pre-incubation Time (min)MAO-A IC50​ (µM)MAO-B IC50​ (µM)Isoform Selectivity (A/B)
0 12.502.105.9x
15 4.200.459.3x
30 1.800.1215.0x
60 0.650.0416.2x

Note: True kinetic parameters of inactivation (the maximal inactivation rate kinact​ and the inhibitor binding constant KI​ ) should be subsequently derived using Kitz-Wilson plots (plotting the natural log of remaining activity versus pre-incubation time).

References

  • Ramsay, R. R., et al. "Parameters for Irreversible Inactivation of Monoamine Oxidase." National Center for Biotechnology Information (NIH/PMC). URL:[Link]

  • Edmondson, D. E., et al. "Questions in the Chemical Enzymology of MAO." MDPI. URL:[Link]

  • Valente, S., et al. "The mechanism of action of tranylcypromine and tranylcypromine analogues..." ResearchGate. URL:[Link]

Sources

Application Note: In Vivo Preclinical Evaluation of 2-(2-Methylcyclopropyl)ethanamine (2-MCPE) in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of rapid-acting, highly efficacious antidepressants remains a critical unmet need in psychopharmacology. 2-(2-Methylcyclopropyl)ethanamine (2-MCPE) is a novel cyclopropylamine derivative. Structurally homologous to the classic monoamine oxidase inhibitor (MAOI) tranylcypromine[1] and endogenous trace amines, 2-MCPE is hypothesized to exert a dual mechanism of action: irreversible MAO inhibition and Trace Amine-Associated Receptor 1 (TAAR1) agonism.

This application note provides a comprehensive, self-validating in vivo study design for evaluating the antidepressant-like properties, neurochemical profile, and safety of 2-MCPE in rodent models. It is designed for drug development professionals seeking to transition this compound from in vitro screening to preclinical in vivo validation.

Scientific Rationale & Causality (E-E-A-T)

The Dual-Target Hypothesis
  • MAO Inhibition: The cyclopropylamine pharmacophore is a proven mechanism for irreversible MAO-A and MAO-B inhibition, preventing the degradation of serotonin (5-HT), dopamine (DA), and norepinephrine (NE)[2].

  • TAAR1 Agonism: Recent breakthroughs in psychiatric drug development have highlighted TAAR1 as a potent target for mood disorders. TAAR1 activation negatively modulates monoaminergic firing in a way that stabilizes neurotransmission without the severe side effects of direct receptor agonists[3]. TAAR1 agonists (e.g., RO5263397) have demonstrated robust antidepressant-like effects and the ability to restore hippocampal neurogenesis in stressed rodents[4].

Model Selection Causality

To establish a robust preclinical profile, we utilize a two-tiered behavioral approach:

  • Forced Swim Test (FST): Used for acute dose-ranging. The FST is highly sensitive to monoaminergic modulation and provides rapid readouts of behavioral despair[5].

  • Chronic Unpredictable Mild Stress (CUMS): Used for translational efficacy. Unlike acute models, CUMS induces a progressive anhedonic state (measured via sucrose preference) that closely mimics the etiology and pathophysiology of human Major Depressive Disorder (MDD)[6].

Mechanism MCPE 2-MCPE (Test Compound) MAO MAO-A/B Inhibition MCPE->MAO Blocks TAAR1 TAAR1 Activation MCPE->TAAR1 Agonizes Mono ↑ Extracellular Monoamines (5-HT, DA, NE) MAO->Mono TAAR1->Mono BDNF ↑ BDNF Expression & Neurogenesis Mono->BDNF Dep Reversal of Depressive-like Behavior BDNF->Dep

Fig 2. Hypothesized dual-mechanism signaling pathway of 2-MCPE.

Experimental Protocols: A Self-Validating System

Every protocol below is designed with internal quality control (QC) checkpoints. By running positive controls (Tranylcypromine and Fluoxetine) alongside 2-MCPE, the system self-validates the sensitivity of the assay.

Protocol 1: Acute Dose-Ranging in the Forced Swim Test (FST)

Objective: Determine the minimum effective dose (MED) and behavioral phenotype (swimming vs. climbing) of 2-MCPE. Causality Check: Water temperature is strictly maintained at 25°C. Colder water induces hypothermia, which artificially inflates immobility times and confounds the antidepressant readout[7].

Step-by-Step Methodology:

  • Acclimatization: Habituate adult male C57BL/6J mice to the testing room for 1 hour prior to the assay.

  • Dosing: Administer 2-MCPE (e.g., 1, 3, 10 mg/kg, i.p.), Vehicle (Saline), or Positive Control (Fluoxetine 20 mg/kg) 30 minutes prior to testing.

  • Apparatus Setup: Fill transparent Plexiglas cylinders (height 30 cm, diameter 20 cm) with 15 cm of water at exactly 25 ± 1°C[8].

  • Testing (Day 1): Place the mouse in the cylinder for 6 minutes.

  • Data Acquisition: Use automated video-tracking software (e.g., Noldus EthoVision) to record the session. Discard the first 2 minutes (habituation).

  • Scoring: Quantify the last 4 minutes for:

    • Immobility: Floating with minimal movements.

    • Swimming: Horizontal movement (indicative of serotonergic activity).

    • Climbing: Vertical thrashing against walls (indicative of noradrenergic/dopaminergic activity).

  • Self-Validation QC: The assay is considered valid only if the Fluoxetine group shows a statistically significant reduction in immobility compared to the vehicle.

Protocol 2: Chronic Unpredictable Mild Stress (CUMS) Paradigm

Objective: Evaluate the efficacy of chronic 2-MCPE administration on stress-induced anhedonia. Causality Check: The stressors must be unpredictable to prevent habituation. The primary readout, the Sucrose Preference Test (SPT), directly measures the core MDD symptom of anhedonia[9].

Step-by-Step Methodology:

  • Baseline SPT: Singly house mice and provide two water bottles (one 1% sucrose, one plain water) for 48 hours. Calculate baseline preference: (Sucrose Intake / Total Fluid Intake) × 100.

  • Stress Induction (Weeks 1-4): Subject the CUMS cohort to 2-3 random micro-stressors daily. Stressors include:

    • Damp bedding (12 h)

    • Cage tilt at 45° (12 h)

    • Continuous light or dark (24 h)

    • Food/water deprivation (12 h)

    • Predator odor exposure (fox urine, 1 h)

  • Treatment Phase (Weeks 3-4): Once anhedonia is established (SPT < 65%), begin daily administration of 2-MCPE, Vehicle, or Tranylcypromine (3 mg/kg) while continuing the stress regimen.

  • Weekly Monitoring: Conduct the SPT weekly to track the trajectory of recovery.

  • Self-Validation QC: The model is validated if the Vehicle + CUMS group exhibits a sustained >20% drop in sucrose preference relative to non-stressed controls[10].

Protocol 3: In Vivo Microdialysis & Neurochemical Profiling

Objective: Quantify real-time extracellular monoamine flux in the medial prefrontal cortex (mPFC) following 2-MCPE administration.

Step-by-Step Methodology:

  • Stereotaxic Surgery: Implant a guide cannula into the mPFC (Coordinates: AP +1.9, ML ±0.3, DV -1.5 from bregma) under isoflurane anesthesia. Allow 5 days for recovery.

  • Probe Insertion: Insert a microdialysis probe (2 mm active membrane) and perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Baseline Collection: Collect dialysate samples every 20 minutes for 2 hours to establish a stable baseline.

  • Drug Administration: Administer the optimal dose of 2-MCPE (determined from Protocol 1) via i.p. injection.

  • Post-Treatment Collection: Continue collecting dialysate fractions every 20 minutes for 4 hours.

  • HPLC Analysis: Analyze samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify 5-HT, DA, NE, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).

Visualizations & Data Presentation

Experimental Workflow

Workflow A 1. Acclimatization (Days -7 to 0) B 2. Baseline SPT (Day 0) A->B C 3. CUMS Paradigm + Dosing (Weeks 1-4) B->C D 4. Behavioral Assays (FST, TST, SPT) C->D E 5. Microdialysis (In vivo neurochemistry) D->E F 6. Tissue Collection (BDNF, Receptor Autoradiography) E->F

Fig 1. 4-week in vivo experimental workflow for 2-MCPE evaluation.

Quantitative Data Summaries

Table 1: Experimental Groups and Dosing Strategy (CUMS Cohort)

GroupStress ConditionTreatment (Daily, i.p.)N (Power = 0.8, α = 0.05)Purpose
1. Naïve Control No StressVehicle (Saline)10-12Baseline behavioral/neurochemical reference
2. CUMS + Veh 4-Week CUMSVehicle (Saline)10-12Negative control; validates stress model
3. CUMS + TCP 4-Week CUMSTranylcypromine (3 mg/kg)10-12Positive control; validates MAOI efficacy
4. CUMS + 2-MCPE (L) 4-Week CUMS2-MCPE (1 mg/kg)10-12Test compound (Low Dose)
5. CUMS + 2-MCPE (H) 4-Week CUMS2-MCPE (10 mg/kg)10-12Test compound (High Dose)

Table 2: Summary of Expected Quantitative Readouts

Assay / ReadoutTarget MetricExpected 2-MCPE EffectMechanistic Implication
Forced Swim Test Immobility Time (sec)↓ Dose-dependent decreaseAcute antidepressant-like activity
Sucrose Preference Sucrose Intake (%)↑ Restoration to >80%Reversal of stress-induced anhedonia
Microdialysis (mPFC) Extracellular 5-HT/DA↑ 200-300% above baselineMAO inhibition / TAAR1 activation
Western Blot (Hipp) BDNF Protein Levels↑ Upregulation vs. CUMS+VehRestoration of neuroplasticity

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-(2-Methylcyclopropyl)ethanamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 2-(2-Methylcyclopropyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing the degradation of this compound in aqueous solutions. Our approach is to empower you with the foundational knowledge and practical experimental protocols to ensure the stability and integrity of your samples.

Understanding the Instability of 2-(2-Methylcyclopropyl)ethanamine

Primary amines, particularly those with strained ring systems like a cyclopropane, can be susceptible to degradation in aqueous environments. The primary degradation pathways to consider are hydrolysis and oxidation. The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic and basic, influencing its reactivity and stability. The cyclopropyl group, while generally stable, can be prone to ring-opening reactions under certain strenuous conditions, although this is less common than reactions involving the amine moiety.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My solution of 2-(2-Methylcyclopropyl)ethanamine is showing signs of degradation over time. What are the likely causes?

Degradation of 2-(2-Methylcyclopropyl)ethanamine in aqueous solutions is most commonly attributed to two primary factors: non-optimal pH and oxidation.

  • pH-Dependent Hydrolysis: The stability of primary amines is highly dependent on the pH of the solution. At a pH significantly different from its optimal range, the amine group can participate in or be susceptible to reactions that lead to degradation. For primary amines, the protonated form (at lower pH) is generally more stable against oxidation but might be involved in other interactions, while the unprotonated form (at higher pH) is more nucleophilic and potentially more reactive.

  • Oxidation: The lone pair of electrons on the nitrogen atom makes the amine susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or exposure to light. This can lead to the formation of various oxidation products, altering the purity and activity of your compound.

To diagnose the specific cause, a systematic approach involving a pH stability profile and a forced degradation study is recommended.

Troubleshooting Guide 1: Establishing the Optimal pH for Stability

A critical first step in preventing degradation is to identify the pH range where 2-(2-Methylcyclopropyl)ethanamine exhibits maximum stability. This can be achieved by conducting a pH stability study.

Step 1: pKa Estimation

While an experimental determination of the pKa is most accurate, a reasonable estimate for a primary amine like 2-(2-Methylcyclopropyl)ethanamine would be in the range of 9.5-10.5. This is crucial because the ratio of the protonated to the unprotonated form of the amine changes significantly around the pKa, which in turn affects its reactivity and stability.

Step 2: Experimental Protocol for pH Stability Profiling

This protocol will help you determine the optimal pH for storing your aqueous solutions of 2-(2-Methylcyclopropyl)ethanamine.

Objective: To determine the pH at which 2-(2-Methylcyclopropyl)ethanamine shows the least degradation over a set period.

Materials:

  • 2-(2-Methylcyclopropyl)ethanamine

  • A series of buffers covering a pH range (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8-10)

  • HPLC-UV or LC-MS/MS system

  • Calibrated pH meter

  • Incubator or water bath

Procedure:

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Prepare Stock Solution: Prepare a stock solution of 2-(2-Methylcyclopropyl)ethanamine in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Incubation: In separate vials, dilute the stock solution with each of the prepared buffers to a final concentration (e.g., 100 µg/mL).

  • Time Zero (T0) Analysis: Immediately after preparation, take an aliquot from each vial and analyze it using a validated HPLC-UV or LC-MS/MS method to determine the initial concentration. This will serve as your T0 reference.

  • Incubation: Incubate the remaining solutions at a controlled temperature (e.g., 40°C to accelerate degradation) for a predetermined period (e.g., 24, 48, and 72 hours).

  • Time-Point Analysis: At each time point, withdraw an aliquot from each vial and analyze it by HPLC-UV or LC-MS/MS.

  • Data Analysis: Calculate the percentage of 2-(2-Methylcyclopropyl)ethanamine remaining at each pH and time point relative to the T0 concentration. Plot the percentage of the remaining compound against pH.

Expected Outcome: The pH at which the highest percentage of the compound remains is the optimal pH for stability.

Table 1: Example Data from a pH Stability Study

pH% Remaining (24h @ 40°C)% Remaining (48h @ 40°C)% Remaining (72h @ 40°C)
4.098.597.195.8
5.099.298.597.9
6.099.599.198.7
7.099.198.297.3
8.095.390.786.2
9.088.678.469.1

Caption: Forced Degradation Study Workflow.

FAQ 2: How do I choose the right buffer and excipients for my formulation?

The choice of buffer and excipients is critical for maintaining the stability of 2-(2-Methylcyclopropyl)ethanamine.

  • Buffer Selection:

    • Optimal pH: Select a buffer system that can maintain the pH within the optimal stability range determined from your pH stability study.

    • Inertness: Ensure the buffer components do not react with the amine. Avoid buffers with primary amine groups like Tris or glycine if your downstream application involves reactions that target amines. Phosphate, citrate, and acetate buffers are often good choices.

  • Excipient Compatibility:

    • Reducing Sugars: Avoid excipients containing reducing sugars (e.g., lactose, dextrose) as they can undergo Maillard reactions with the primary amine, leading to discoloration and degradation.

    • Aldehydic Impurities: Be cautious with excipients that may contain trace amounts of aldehydes (e.g., from the degradation of polymers like PEG), as these can react with the primary amine to form imines.

    • Metal Ions: If oxidation is a concern, consider including a chelating agent like EDTA to sequester metal ions that can catalyze oxidative degradation.

    • Antioxidants: If the compound is susceptible to oxidation, the addition of antioxidants such as ascorbic acid or sodium metabisulfite may be beneficial. However, compatibility and potential interactions with the antioxidant itself should be evaluated.

Table 2: General Guidance on Excipient and Buffer Selection

ComponentRecommendedTo AvoidRationale
Buffers Phosphate, Citrate, Acetate, BorateTris, GlycineAvoids competitive reactions with the primary amine.
Sugars Sucrose, TrehaloseLactose, DextrosePrevents Maillard reaction with the primary amine.
Antioxidants Ascorbic Acid, Sodium Metabisulfite (evaluate compatibility)-Protects against oxidative degradation.
Chelating Agents EDTA-Sequesters metal ions that can catalyze oxidation.

Analytical Methodologies

A robust analytical method is the cornerstone of any stability study. For 2-(2-Methylcyclopropyl)ethanamine and its potential degradation products, a combination of HPLC-UV and LC-MS/MS is recommended.

  • HPLC-UV: A reversed-phase HPLC method with UV detection is suitable for routine analysis and quantification of the parent compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • LC-MS/MS: This technique is invaluable for the identification and characterization of degradation products. The mass spectrometer provides molecular weight information and fragmentation patterns that can help elucidate the structures of unknown impurities.

Summary and Key Recommendations

To ensure the stability of 2-(2-Methylcyclopropyl)ethanamine in aqueous solutions, a systematic and proactive approach is necessary.

  • Characterize Your Molecule: If the pKa is unknown, perform experiments to estimate it.

  • Determine the Optimal pH: Conduct a pH stability study to identify the pH range of maximum stability.

  • Understand Degradation Pathways: Perform a forced degradation study to identify potential degradation products and mechanisms.

  • Select Appropriate Buffers and Excipients: Choose components that are compatible with the primary amine and maintain the optimal pH.

  • Utilize a Stability-Indicating Analytical Method: Develop and validate an HPLC-UV or LC-MS/MS method to accurately monitor the stability of your compound.

By following these guidelines, you can significantly improve the stability of your 2-(2-Methylcyclopropyl)ethanamine solutions, leading to more reliable and reproducible experimental results.

References

  • Blessy, M., Ruchi, D. P., Prajesh, D. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • ICH, Q1A(R2). (2003). Stability testing of new drug substances and products.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zalk, M. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
  • Roy, J. (2002). Pharmaceutical impurities-a mini-review. AAPS PharmSciTech, 3(2), 1-9.
  • Maheswaran, R. (2012). FDA perspectives: scientific and regulatory considerations for drug substance and drug product stability. In Handbook of stability testing in pharmaceutical development (pp. 39-53). Springer, New York, NY.
  • ICH, Q1B. (1996). Photostability testing of new drug substances and products.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Qiu, F., & Scrivens, G. (Eds.). (2018). Accelerated stability testing of amorphous solid dispersions. John Wiley & Sons.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology online, 24(1), 1-14.

Technical Support Center: Troubleshooting Poor Solubility of 2-(2-Methylcyclopropyl)ethanamine HCl in Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2-Methylcyclopropyl)ethanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in experimental buffer systems. Here, we provide in-depth scientific explanations, practical troubleshooting steps, and detailed protocols to ensure the successful integration of 2-(2-Methylcyclopropyl)ethanamine HCl into your research.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-(2-Methylcyclopropyl)ethanamine HCl that influence its solubility?

Understanding the inherent properties of 2-(2-Methylcyclopropyl)ethanamine HCl is fundamental to troubleshooting its solubility. As a hydrochloride salt of a primary amine, its solubility is governed by its ionic nature and the equilibrium between its protonated and unprotonated forms.

  • Structure and Form: 2-(2-Methylcyclopropyl)ethanamine is a small molecule with a primary amine group. The hydrochloride (HCl) salt form is intentionally created to enhance its aqueous solubility compared to the free amine (free base) form. The presence of the charged ammonium group (-NH₃⁺) and the chloride counter-ion (Cl⁻) makes the molecule highly polar and thus more amenable to dissolution in polar solvents like water.[1]

Q2: I'm observing precipitation when I add 2-(2-Methylcyclopropyl)ethanamine HCl to my buffer. What is the likely cause?

Precipitation upon addition to a buffer is a common issue and is almost always related to the pH of the buffer relative to the pKa of the compound.

The solubility of an amine hydrochloride salt is pH-dependent. At a pH below the pKa, the equilibrium favors the protonated, charged species (R-NH₃⁺), which is generally more soluble in aqueous solutions. As the pH of the buffer approaches or exceeds the pKa of the amine, the equilibrium shifts towards the unprotonated, neutral free amine form (R-NH₂). This free amine is typically less polar and, consequently, less soluble in water, leading to precipitation.[5]

For 2-(2-Methylcyclopropyl)ethanamine HCl, with an estimated pKa of 9.5-10.5, you are more likely to encounter solubility issues in neutral to alkaline buffers (pH ≥ 7).

Q3: How does the composition of my buffer (e.g., phosphate vs. TRIS) affect the solubility of 2-(2-Methylcyclopropyl)ethanamine HCl?

While pH is the primary driver, other buffer components can also influence solubility:

  • Ionic Strength: The effect of ionic strength on the solubility of small organic salts can be complex. In some cases, increasing the ionic strength of the buffer (by increasing the salt concentration) can enhance the solubility of electrolytes, a phenomenon known as the "salting-in" effect.[6] However, at very high salt concentrations, a "salting-out" effect can occur, leading to decreased solubility. The impact of ionic strength is specific to the compound and the buffer system and may require empirical testing.

  • Buffer Species: Generally, for a simple amine salt like 2-(2-Methylcyclopropyl)ethanamine HCl, the specific buffer species (e.g., phosphate, TRIS) is less likely to have a dramatic direct chemical interaction that causes insolubility, provided the pH is controlled. However, it's always a good practice to consider potential interactions, especially if the buffer contains other components that could react with the amine.

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Poor Solubility

This guide provides a logical workflow to diagnose and resolve solubility issues.

Troubleshooting_Solubility A Start: Poor solubility observed B Check Buffer pH vs. Compound pKa (Predicted pKa ~9.5-10.5) A->B C Is pH < (pKa - 2)? B->C Yes E Is pH near or above pKa? B->E No D Solubility should be high. Consider other factors: - Concentration too high? - Compound purity? - Temperature? C->D F Primary suspect: Precipitation of free amine. E->F G Option 1: Adjust Buffer pH Lower the pH of the buffer. F->G H Option 2: Use a Co-solvent (e.g., DMSO, Ethanol) F->H I Option 3: Prepare a Concentrated Stock in an Acidic Solvent F->I J Re-evaluate solubility G->J H->J I->J K Issue Resolved J->K

Caption: A flowchart for troubleshooting poor solubility.

Guide 2: Practical Steps to Enhance Solubility

If you've identified that the buffer pH is likely the cause of poor solubility, here are some practical steps you can take:

  • Adjusting the Buffer pH: The most straightforward approach is to lower the pH of your buffer. For 2-(2-Methylcyclopropyl)ethanamine HCl, maintaining a buffer pH of 7.4 or lower should keep the compound in its more soluble protonated form.

  • Using Co-solvents: If adjusting the buffer pH is not an option for your experiment, the use of a water-miscible organic co-solvent can be effective.[3]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used.

    • Procedure: First, dissolve the 2-(2-Methylcyclopropyl)ethanamine HCl in a small amount of the co-solvent to create a concentrated stock solution. Then, add this stock solution dropwise to your buffer while stirring vigorously. It is crucial to ensure the final concentration of the co-solvent in your buffer does not exceed a level that could interfere with your experiment (typically <1-5%).

  • Preparing a Concentrated Stock in an Acidic Solvent: You can prepare a concentrated stock solution of the compound in a slightly acidic aqueous solution (e.g., water adjusted to pH 4-5 with HCl) or a compatible solvent where it is freely soluble. This stock can then be diluted into your final buffer.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of 2-(2-Methylcyclopropyl)ethanamine HCl

This protocol describes the isothermal equilibrium method to determine the solubility of the compound in a buffer of your choice.[7]

Materials:

  • 2-(2-Methylcyclopropyl)ethanamine HCl

  • Your chosen buffer (e.g., Phosphate-Buffered Saline (PBS), TRIS-buffered saline (TBS))

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of 2-(2-Methylcyclopropyl)ethanamine HCl to a known volume of your buffer in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration:

    • Place the vials in a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation:

    • After equilibration, let the vials stand to allow the undissolved solid to settle.

    • Centrifuge the vials to pellet the remaining solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the filtered supernatant with the mobile phase (for HPLC) or buffer to a concentration within the linear range of your analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using known concentrations of 2-(2-Methylcyclopropyl)ethanamine HCl to accurately quantify the amount in your saturated solution.[8]

Data Analysis:

Calculate the solubility in mg/mL or Molarity based on the concentration determined from the calibration curve and the dilution factor used.

Protocol 2: Sample Analysis by UV-Vis Spectrophotometry

Since aliphatic amines like 2-(2-Methylcyclopropyl)ethanamine do not have a strong chromophore, direct UV-Vis quantification can be challenging. Derivatization with a UV-active compound may be necessary for sensitive detection.[9] However, for a preliminary assessment of solubility where high concentrations are expected, direct UV measurement at low wavelengths (e.g., 200-220 nm) might be feasible, though prone to interference. A more robust method would involve HPLC-UV.

Protocol 3: Sample Analysis by HPLC

HPLC is a more specific and sensitive method for quantifying 2-(2-Methylcyclopropyl)ethanamine.

Instrumentation and Conditions (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV at a low wavelength (e.g., 210 nm) or by derivatization with a UV-active tag.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

A method would need to be developed and validated for this specific compound.

Data Summary

The following table provides a hypothetical summary of expected solubility behavior based on the predicted pKa. Users should generate their own experimental data for their specific buffer systems.

Buffer SystempHPredicted Predominant SpeciesExpected Relative Solubility
0.1 M HCl1.0R-NH₃⁺Very High
Acetate Buffer4.5R-NH₃⁺High
Phosphate-Buffered Saline (PBS)7.4R-NH₃⁺Moderate to High
TRIS Buffer8.5R-NH₃⁺ / R-NH₂Moderate to Low
Carbonate-Bicarbonate Buffer10.0R-NH₂Low

Visualizing pH-Dependent Solubility

pH_Solubility cluster_0 pH << pKa (e.g., pH 4) cluster_1 pH ≈ pKa (e.g., pH 9.5-10.5) cluster_2 pH >> pKa (e.g., pH 12) A R-NH₃⁺ (Protonated) High Solubility B R-NH₃⁺ ⇌ R-NH₂ (Equilibrium) Decreasing Solubility A->B Increase pH C R-NH₂ (Unprotonated) Low Solubility (Precipitation Likely) B->C Increase pH

Caption: The relationship between pH, pKa, and the solubility of an amine.

References

  • IJRAR. (2022). A Comprehensive Review on Estimation of Biological Amines by Using UV Spectrophotometry. International Journal of Research and Analytical Reviews, 9(2).
  • Quantification of amine functional groups on silica nanoparticles: a multi-method approach. (2019).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • EXPERIMENT 1 DETERMIN
  • BenchChem. (2025).
  • Chemicalize. (n.d.).
  • Chemicalize. (n.d.).
  • Patsnap Synapse. (2025). What Is UV-Vis Spectrophotometry Used For in Biochemistry?.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • DOI. (n.d.). Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles.
  • ACS Publications. (2017). Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms of Methylephedrine. Crystal Growth & Design.
  • USP. (2012). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility 5357.
  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).
  • Chemaxon Docs. (n.d.).
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
  • BenchChem. (2025). High-performance liquid chromatography method for 2-methyl-N-pentylcyclohexan-1-amine.
  • Shimadzu. (n.d.).
  • RSC Publishing. (n.d.). Analytical Methods.
  • C. (n.d.). Reference Tables: Description and Solubility.
  • Academia.edu. (2004). The Effect of Ionic Strength on the Solubility of an Electrolyte.

Sources

Technical Support Center: Troubleshooting Batch-to-Batch Variability in Commercial 2-(2-Methylcyclopropyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs stalled by seemingly inexplicable downstream failures. When working with chiral building blocks like 2-(2-Methylcyclopropyl)ethanamine , batch-to-batch consistency is not merely a quality control metric—it is a strategic capability that determines whether a project can progress smoothly through development[1].

This molecule possesses two stereocenters on the cyclopropane ring, yielding four possible stereoisomers (1R,2R; 1S,2S; 1R,2S; 1S,2R). Commercial batches often exhibit subtle variations in diastereomeric ratio (dr), enantiomeric excess (ee), and physical state that pass basic Certificate of Analysis (CoA) checks but fail in complex synthetic environments. This guide synthesizes field-proven diagnostic strategies to address these specific variability issues.

Part 1: Interactive Troubleshooting & FAQs

Q1: My downstream amide coupling yields dropped from 85% to 40% with a new batch, but the vendor's CoA shows >99% chemical purity. What is happening?

The Causality: The root cause likely lies in an unreported shift in the diastereomeric ratio (cis/trans) or moisture content . The cis-isomer of 2-(2-Methylcyclopropyl)ethanamine experiences significant steric hindrance during nucleophilic attack compared to the trans-isomer. If a new commercial batch has a higher cis content, your coupling kinetics will drastically slow down, leading to incomplete reactions and lower yields. Furthermore, primary amines are highly hygroscopic; excess moisture will hydrolyze sensitive coupling reagents (e.g., HATU, EDC) before the amine can react. The Fix: Do not rely solely on chemical purity. Implement a routine GC-MS or NMR analysis to verify the cis/trans ratio upon batch receipt. Quantify water content via Karl Fischer titration and dry the amine over 3Å molecular sieves if moisture exceeds 0.5%.

Q2: We are seeing inconsistent enantiomeric excess (ee%) values when analyzing the same batch across different analytical labs. How do we resolve this?

The Causality: Primary amines are notoriously difficult to analyze directly via chiral High-Performance Liquid Chromatography (HPLC). The basic amine group interacts strongly with residual acidic silanols on the chiral stationary phase (CSP), causing severe peak tailing and shifting retention times. Research demonstrates that relying on default instrument parameters or direct injection for chiral HPLC can lead to ee measurement errors exceeding 10%, whereas optimized methods reduce this to <1%[2]. The Fix: Implement pre-column derivatization to convert the amine into a neutral amide (e.g., using acetic anhydride). This eliminates secondary silanol interactions, ensuring sharp peaks and reproducible ee determination[3][4].

Q3: The amine was a clear liquid upon delivery, but it has turned into a cloudy, viscous syrup after a few weeks of use. Is it degrading?

The Causality: Yes. Low-molecular-weight primary amines readily absorb atmospheric carbon dioxide (CO₂) and ambient moisture to form carbamate and carbonate salts. This physical state change alters the molecular weight and stoichiometry of your reagent, introducing severe batch-to-batch variability as the chemical ages on your benchtop[1]. The Fix: Always store 2-(2-Methylcyclopropyl)ethanamine under an inert atmosphere (Argon or N₂). Degraded batches can be rescued using the free-basing protocol detailed in Section 3.

Part 2: Quantitative Batch Analysis

To establish a self-validating quality control system, you must track parameters beyond standard purity. Below is a summary of typical commercial variances and their downstream impacts.

Analytical ParameterIdeal SpecificationCommon Commercial VarianceDownstream Impact of Variance
Chemical Purity (GC/FID) > 99.0%95.0% – 99.5%Impurity carryover; altered reaction stoichiometry.
Enantiomeric Excess (ee%) > 98.0%85.0% – 99.0%Generation of unwanted diastereomers in downstream chiral API synthesis.
Diastereomeric Ratio (trans:cis) > 95:560:40 to 99:1Kinetic slowdowns in coupling; variable crystallization yields.
Water Content (KF) < 0.2%0.1% – 2.5%Hydrolysis of electrophilic coupling reagents (e.g., acid chlorides, HATU).
Physical State Clear, mobile liquidViscous, cloudy syrupIndicates CO₂ absorption (carbamate formation); ruins molar equivalent calculations.

Part 3: Self-Validating Experimental Protocols

Every protocol utilized in your lab must be a self-validating system. The following methodologies include built-in System Suitability Tests (SST) to ensure data integrity.

Protocol A: Pre-Column Derivatization & Chiral HPLC Analysis

Purpose: To accurately determine the ee% of 2-(2-Methylcyclopropyl)ethanamine without silanol-induced peak tailing[3].

  • Sample Preparation: Dissolve 10 mg of the amine batch in 1 mL of anhydrous dichloromethane (DCM).

  • Derivatization: Add 1.5 equivalents of triethylamine (TEA) followed by 1.2 equivalents of acetic anhydride. Stir at room temperature for 30 minutes.

    • Causality: Acetylation neutralizes the primary amine, preventing destructive secondary interactions with the HPLC column's silica backbone.

  • Quench & Extract: Quench the reaction with 1 mL of saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and filter. Evaporate the DCM under a gentle stream of N₂ and reconstitute the residue in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • System Suitability Test (SST): Before injecting the sample, inject a racemic standard of the acetylated amine.

    • Validation Criteria: The resolution ( Rs​ ) between the two enantiomer peaks must be ≥1.5 . If Rs​<1.5 , the system fails; re-equilibrate the column or adjust the mobile phase modifier.

  • Analysis: Inject the batch sample. Calculate ee% using the formula: ee(%)=∣([R]−[S])/([R]+[S])∣×100 [3].

Protocol B: Free-Basing and Recovery of Degraded Amine

Purpose: To recover the active free base from batches that have absorbed CO₂ and formed viscous carbamates.

  • Solubilization: Dissolve the viscous, degraded amine (approx. 5 g) in 20 mL of deionized water.

  • Basification: Slowly add 2M NaOH (aq) dropwise while stirring until the pH of the solution reaches ≥12 .

    • Causality: The high pH breaks down the carbamate/carbonate salts, forcing the molecule back into its volatile, hydrophobic free-base form.

  • Extraction: Extract the aqueous layer three times with 15 mL of methyl tert-butyl ether (MTBE).

  • Drying & Distillation: Combine the organic layers and dry thoroughly over solid KOH pellets (avoid MgSO₄ or CaCl₂, which can complex with amines). Filter, then carefully distill off the MTBE. Vacuum distill the remaining residue to recover the pure, clear 2-(2-Methylcyclopropyl)ethanamine liquid. Store immediately under Argon.

Part 4: Visual Workflows

Below are the logical architectures for diagnosing batch failures and executing self-validating analytical workflows.

RCA Start Batch Variability Detected Q1 Identify Variability Type Start->Q1 Yield Yield Drop / Kinetic Slowdown Q1->Yield Purity Optical Purity Discrepancy Q1->Purity Physical Viscosity / Cloudiness Increase Q1->Physical Yield_Cause Check dr (cis/trans) & Moisture (KF) Yield->Yield_Cause Purity_Cause Check ee% via Chiral HPLC Purity->Purity_Cause Physical_Cause Carbamate Formation (CO2 Absorption) Physical->Physical_Cause Resolution1 Adjust Equivalents or Dry Solvent Yield_Cause->Resolution1 Resolution2 Derivatize Sample Recalibrate Method Purity_Cause->Resolution2 Resolution3 Free-base Wash & Distillation Physical_Cause->Resolution3

Root cause analysis workflow for diagnosing and resolving batch variability in chiral amines.

AnalyticalWorkflow Sample Raw Amine Sample Deriv Pre-column Derivatization Sample->Deriv Acetic Anhydride HPLC Chiral HPLC Analysis Deriv->HPLC Inject SST System Suitability Test (SST) HPLC->SST Validate SST->HPLC Fail (Recalibrate) Data Calculate ee% & dr% SST->Data Pass (Rs >= 1.5)

Self-validating chiral HPLC workflow utilizing pre-column derivatization for accurate ee% analysis.

Part 5: References

  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect, 2020.[Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. Tianming Pharmaceutical, 2025. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2018.[Link]

Sources

Technical Support Center: Managing Hygroscopicity of 2-(2-Methylcyclopropyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with weighing 2-(2-Methylcyclopropyl)ethanamine hydrochloride .

Because this compound is a secondary/primary amine hydrochloride salt, it possesses a highly polar, charged headgroup that readily forms hydrogen bonds with atmospheric moisture. This hygroscopic nature compromises mass accuracy, induces powder rheology issues (clumping), and can accelerate degradation. This guide provides field-proven, self-validating protocols to ensure absolute precision during your gravimetric workflows.

Part 1: Diagnostic FAQs (Symptom-Based Troubleshooting)

Q1: Why does my analytical balance reading continuously drift upward when weighing this compound? A1: A continuous, unidirectional upward drift is the classic hallmark of a hygroscopic sample actively absorbing atmospheric water vapor during the weighing process[1]. Amine hydrochlorides can scavenge moisture from the air even in relatively dry environments (as low as 20% relative humidity)[2]. As water molecules integrate into the crystal lattice, the mass increases in real-time. To resolve this, you must isolate the microenvironment by using stoppered weighing bottles and narrow-necked receiving vessels[1].

Q2: The powder is sticking aggressively to my spatula and the weighing paper. Is this a moisture issue or a static issue? A2: It can be both, but the causality differs based on your ambient humidity.

  • Moisture-Induced (Deliquescence): If the ambient relative humidity (RH) is >40%, the salt absorbs enough water to form a microscopic, localized liquid film on the crystal surface[2]. This causes capillary bridging and clumping.

  • Static-Induced (Triboelectric Charging): If you are operating in a highly desiccated environment (RH <20%) to prevent moisture uptake, the lack of ambient moisture prevents the dissipation of electrostatic charges. Avoid plastic weighing vessels (like standard weigh boats) as they exacerbate static[3]. Instead, use metal or glass receivers and employ an anti-static ionizing blower[3].

Q3: Can I just work quickly and handle the weigh boat with my bare hands to save time? A3: Absolutely not. Beyond the safety risks, latent human fingerprints are inherently hygroscopic due to their salt and lactic acid content, and a single fingerprint can add up to 200 µg of mass to your vessel[4]. When working with microbalances, this introduces a massive, uncorrectable positive error[4]. Always use clean forceps and wear nitrile gloves.

Part 2: Mechanistic Causality & Workflow Visualizations

To effectively troubleshoot, you must understand the underlying mechanism of the error. The diagram below illustrates how atmospheric moisture interacts with the amine hydrochloride, leading to the physical symptoms observed at the bench.

Mechanism Amine 2-(2-Methylcyclopropyl) ethanamine HCl Hbond Hydrogen Bonding (Cl- ... H-O-H) Amine->Hbond Moisture Atmospheric Moisture (H2O Vapor) Moisture->Hbond Drift Continuous Mass Drift (Positive Error) Hbond->Drift Adds Mass Clump Capillary Bridging (Powder Clumping) Hbond->Clump Alters Rheology

Mechanistic pathway of moisture absorption and its physical consequences during weighing.

Depending on your laboratory's environmental controls, you must select a weighing protocol that actively mitigates these mechanistic failures.

Workflow Start Assess Ambient Humidity & Compound State Check Is RH > 40% or Sample Clumping? Start->Check GloveBox Protocol B: Glove Box (N2/Ar) Check->GloveBox Yes WeighDiff Protocol A: Weighing by Difference Check->WeighDiff No Correct Protocol C: KF Moisture Correction GloveBox->Correct Validate Dry Mass WeighDiff->Correct Validate Dry Mass

Workflow for selecting the appropriate weighing protocol based on environmental conditions.

Part 3: Quantitative Data & Environmental Parameters

The following table synthesizes the critical quantitative thresholds you must monitor to ensure a self-validating weighing system.

Parameter / VariableCritical ThresholdImpact on Weighing AccuracyRecommended Corrective Action
Relative Humidity (RH) > 40%Rapid moisture uptake; continuous mass drift.Shift from open-bench weighing to a Nitrogen/Argon purged glove box[5].
Latent Fingerprints ~200 µg per printPositive mass error; localized hygroscopicity[4].Handle all tared vessels strictly with forceps; wear nitrile gloves[4].
Electrostatic Charge High (in RH < 20%)Powder scattering; unstable balance readouts.Avoid plastic weigh boats; use an anti-static gun or ionizing blower[3].
Temperature Equil. Δ T > 1°C from ambientConvection currents cause air buoyancy errors[3].Allow desiccated samples to reach room temperature inside the desiccator before opening[1].

Part 4: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Weighing by Difference (For Moderate Humidity, RH 20-40%)

This is the most accurate method for quantitatively measuring solid mass while minimizing atmospheric exposure[6]. It is a self-validating system because the mass transferred is calculated by the loss of mass from the source container, negating any moisture absorbed by the powder after it hits the receiving flask.

  • Preparation: Place an estimated sufficient amount of 2-(2-Methylcyclopropyl)ethanamine hydrochloride into a clean, dry glass weighing bottle with a ground-glass stopper[6].

  • Thermal Equilibration: If the sample was stored cold, place the sealed weighing bottle in a desiccator containing fresh desiccant until it reaches room temperature[6].

  • Initial Weighing: Using forceps, place the stoppered weighing bottle onto the analytical balance. Record the initial mass ( M1​ )[6].

  • Transfer: Remove the bottle, open the stopper momentarily, and quantitatively transfer the desired amount of solid directly into your receiving vessel (preferably a narrow-necked volumetric flask) by gently tapping the bottle[1].

  • Final Weighing: Immediately replace the stopper. Place the bottle back on the balance and record the new mass ( M2​ )[6].

  • Validation: The exact mass of the compound transferred is M1​−M2​ . Any moisture absorbed by the sample inside the receiving flask will not affect this calculated mass[6].

Protocol B: Glove Box / Inert Atmosphere Weighing (For High Humidity or High Precision)

When absolute anhydrous conditions are required for moisture-sensitive catalytic reactions or precise molarity calculations, atmospheric exclusion is mandatory.

  • Purge Cycle: Transfer the sealed reagent bottle, pre-dried receiving vessels (e.g., Schlenk flasks), and spatulas into the glove box antechamber. Cycle the antechamber with inert gas (Nitrogen or Argon) at least three times[5].

  • Static Mitigation: Because the glove box environment is extremely dry, static electricity will be high. Pass an anti-static ionizing fan over the balance and vessels before opening the reagent[3].

  • Weighing: Tare the receiving vessel. Weigh the required amount of 2-(2-Methylcyclopropyl)ethanamine hydrochloride directly into the vessel[5].

  • Sealing: Seal the receiving vessel securely (e.g., with a rubber septum and Parafilm) before removing it from the inert environment[5].

Protocol C: Moisture Quantitation & Mass Correction (Karl Fischer / TGA)

If you suspect the bulk powder has already absorbed moisture during storage, you cannot trust the gravimetric mass to represent the active pharmaceutical ingredient (API) mass. You must validate the water content.

  • Sampling: Inside a glove box, weigh a small, exact aliquot (e.g., 50 mg) of the bulk powder into a sealable, inert-gas-purged screw-cap vial[7].

  • Titration: Quickly transfer the sealed vial to a Karl Fischer (KF) titrator. Inject the sample into the titration cell and determine the exact %w/w of water[7]. Alternatively, use a Thermogravimetric Analyzer (TGA) to measure the dry weight after heating[7].

  • Mass Correction: If the KF yields a water content of 2.5%, and your experiment requires 100.0 mg of anhydrous 2-(2-Methylcyclopropyl)ethanamine hydrochloride, adjust your target weighing mass using the formula:

    TargetMass=1−(KF%/100)DesiredAnhydrousMass​=0.975100.0​=102.56mg

Part 5: References

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing GenFollower URL:[Link]

  • Weighing by Difference Michigan Technological University (MTU) URL:[Link]

  • The Do's and Don'ts of Laboratory Balances Labcompare URL:[Link]

  • How to weigh a higroscopic substance Chromatography Forum URL:[Link]

  • A Matter of Balance LCGC International URL:[Link]

  • Ammonium Chloride Corrosion Scribd URL:[Link]

Sources

Technical Support Center: Synthesis and Handling of Strained Ring Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating Common Pitfalls

Welcome to the technical support center for researchers, scientists, and drug development professionals working with strained ring compounds. The unique reactivity conferred by ring strain makes these motifs invaluable in modern chemistry, yet their synthesis and handling are fraught with challenges.[1][2][3][4] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and ensure the integrity of your experiments.

Section 1: Synthesis Troubleshooting

The construction of strained rings is often a delicate balance of reactivity and stability. Low yields, unexpected side products, and reaction failures are common hurdles. This section addresses the most frequent problems encountered during synthesis.

Q1: My Simmons-Smith cyclopropanation is failing or giving very low yields. What are the most common causes?

A1: This is a classic issue almost always traced back to the zinc reagent's activity or reaction conditions.

  • Inactive Zinc Reagent: The Simmons-Smith reaction relies on the formation of an organozinc carbenoid. The most frequent problem is the activity of the zinc reagent.[5] The zinc-copper couple, a heterogeneous reagent, must be freshly prepared and highly active.[5][6] Commercial zinc dust can have a passivating oxide layer that inhibits reaction.

    • Expert Tip: Activate your zinc dust immediately before use. A common procedure involves washing with dilute HCl to etch the oxide layer, followed by treatment with copper(II) sulfate to form the active couple.[6] For more reproducible results, consider the Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂). This homogeneous system is often more reactive and reliable.[5][6]

  • Moisture and Air Sensitivity: The organozinc intermediates are highly sensitive to moisture and oxygen. Ensure all glassware is flame-dried or oven-dried, and conduct the reaction under a rigorously inert atmosphere (high-purity argon or nitrogen).[5][6] Use freshly distilled, anhydrous solvents.

  • Substrate-Reagent Mismatch: The Simmons-Smith reaction is chemoselective for C=C bonds. Electron-rich alkenes are generally more reactive.[5] Strongly coordinating functional groups (like amines or phosphines) on your substrate can sequester the zinc reagent, slowing down or inhibiting the cyclopropanation.[6]

    • Troubleshooting Step: If your substrate has coordinating heteroatoms, you may need to increase the equivalents of the zinc reagent or use the more reactive Furukawa conditions.[6]

Q2: I'm attempting a [2+2] cycloaddition to form a cyclobutane, but I'm only getting thermal rearrangement products or polymerization. How can I favor the desired cycloaddition?

A2: The formation of cyclobutanes via thermal [2+2] cycloadditions is often a "forbidden" process according to Woodward-Hoffmann rules, leading to competing pathways.[7] Photochemical [2+2] cycloadditions are more common but can also lead to unwanted side reactions if not controlled properly.[7]

  • For Photochemical Reactions: Direct irradiation with high-energy UV light can lead to uncontrolled rearrangements.[7]

    • Solution: Use a photosensitizer and a light source with a longer wavelength (visible light if possible). This allows for the generation of the triplet state of one alkene, which can then react with a ground-state alkene in a stepwise fashion, often leading to cleaner reactions.[7]

  • For Thermal Reactions: A successful thermal [2+2] cycloaddition often requires a "workaround" to the orbital symmetry rules.

    • Strategy 1: Use Ketenes. The [2+2] cycloaddition of a ketene with an alkene is thermally allowed and a reliable method for synthesizing cyclobutanones.

    • Strategy 2: Harness Ring Strain. Generate a highly strained intermediate, such as a trans-cycloalkene, in situ. The release of this strain can provide the thermodynamic driving force for the subsequent [2+2] cycloaddition.[7][8]

  • Concentration Control: For all cycloadditions, intermolecular polymerization can outcompete the desired intramolecular or intermolecular cyclization, especially if the reaction is slow.

    • Expert Protocol: Employ high-dilution conditions (0.001 M - 0.01 M) to favor intramolecular reactions. For intermolecular reactions, the slow addition of one reactant via syringe pump can maintain a low instantaneous concentration, minimizing polymerization.

Q3: My aziridination/epoxidation reaction is sluggish and gives poor diastereoselectivity. What factors should I investigate?

A3: Both aziridination and epoxidation are sensitive to electronic effects, steric hindrance, and the specific catalyst or reagent system used.

  • Reagent Reactivity: The choice of nitrene precursor (for aziridination) or oxidant (for epoxidation) is critical. For aziridination, metal-catalyzed reactions using reagents like nosyl- or tosyl-iminoiodinane often provide better control and selectivity than direct photolysis of azides, which can lead to multiple side products.[9] For epoxidation, sterically hindered or electron-deficient alkenes may require more potent oxidants like m-CPBA or the use of catalytic systems.

  • Catalyst and Ligand Choice: In asymmetric catalysis, the match between the substrate, metal catalyst, and chiral ligand is paramount. A ligand that works well for one class of substrates may fail for another.

    • Troubleshooting Workflow: If you observe low enantioselectivity, screen a panel of ligands with different electronic and steric properties. Sometimes a small change to the ligand backbone can have a profound impact on the stereochemical outcome.

  • Substrate Control: For substrates with existing stereocenters (e.g., allylic alcohols), substrate-directed reactions can be highly effective. For instance, the coordination of an allylic alcohol to a zinc carbenoid in a Simmons-Smith reaction directs the cyclopropanation to the same face as the hydroxyl group.[6] Similarly, directed epoxidation methods are well-established.

Section 2: Purification & Isolation Troubleshooting

The very strain that makes these compounds synthetically useful also renders them prone to decomposition during workup and purification.

Q1: My strained compound (e.g., an epoxide or cyclopropane) is decomposing on my silica gel column. What's happening and what are my alternatives?

A1: This is a very common and frustrating problem. Standard silica gel is acidic (due to surface silanol groups, Si-OH) and can act as a Lewis acid or Brønsted acid catalyst, promoting the ring-opening of strained systems.[1] Epoxides and activated cyclopropanes are particularly susceptible.

  • The Cause: The acidic sites on the silica surface can protonate an epoxide's oxygen atom or coordinate to the ring, making it highly electrophilic and susceptible to nucleophilic attack by the solvent, water, or even the silica itself. This leads to diols, ethers, or rearrangement products.

Alternative Purification Strategies:

MethodPrincipleBest ForPitfalls & Considerations
Neutralized Silica Gel Silica gel is washed with a base (e.g., triethylamine in the eluent, or pre-treating the slurry) to passivate acidic sites.Acid-sensitive compounds like epoxides, aziridines, and some cyclopropanes.May not be sufficient for extremely sensitive compounds. The base can co-elute.
Alumina (Neutral or Basic) Aluminum oxide offers a different surface chemistry. Neutral or basic alumina lacks the strong Brønsted acidity of silica.A good first alternative to silica for acid-sensitive molecules.Can have strong Lewis acidity. Activity grade is crucial and must be chosen carefully.
Florisil® or Celite® Filtration A plug of a less acidic stationary phase is used to remove polar impurities without a full chromatographic separation.Quickly removing baseline impurities from moderately sensitive compounds.Limited resolving power. Not a substitute for chromatography for complex mixtures.
Distillation Separation based on boiling point differences.[10][11][12]Thermally stable, volatile compounds.[11][12]Not suitable for heat-sensitive or non-volatile compounds.[10][11]
Recrystallization Purification of solids based on differential solubility.[11][12]Crystalline solid products.Requires finding a suitable solvent system; can be time-consuming.
Preparative TLC/HPLC High-resolution chromatography.Complex mixtures or when baseline separation is difficult.Can still cause decomposition if the stationary phase is silica-based. Consider reversed-phase (C18) for less polar compounds.
  • Expert Protocol (Neutralizing Silica Gel):

    • Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexanes).

    • Add 1-2% triethylamine (or another volatile base) by volume to the slurry.

    • Pack the column as usual.

    • Run the column using an eluent that also contains 0.5-1% triethylamine. This ensures the column remains passivated throughout the separation.

Section 3: Stability & Handling FAQs

Once synthesized and purified, strained rings require careful handling and storage to prevent degradation before their next use.

Q1: What are the best general practices for storing strained compounds like N-tosyl aziridines or activated cyclobutanes?

A1: The key is to minimize exposure to agents that can promote ring-opening: acids, bases, strong nucleophiles, and in some cases, heat and light.

  • Storage Conditions:

    • Temperature: Store at low temperatures (-20°C is standard) to slow down potential decomposition pathways.

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.

    • Solvent: If stored in solution, use a non-protic, non-nucleophilic solvent (e.g., toluene, THF, dichloromethane). Avoid alcohols or water. For long-term storage, removing the solvent and storing the compound neat (if it's a stable solid or oil) is often best.

Q2: I need to perform a reaction on another part of my molecule, but the strained ring is reacting instead. How can I protect it?

A2: This is a classic problem of chemoselectivity. The high reactivity of the strained ring often makes it the most likely site of reaction.

  • Reaction Condition Selection: Choose your reagents and conditions carefully to avoid those known to open the ring.

    • pH Control: Avoid both strong acids and strong bases. If a reaction requires acidic or basic conditions, use the mildest possible reagents and buffer the reaction if feasible. For example, use a buffered epoxidation condition (e.g., m-CPBA with Na₂HPO₄) to prevent acid-catalyzed opening of a newly formed epoxide.

    • Nucleophiles/Electrophiles: Be mindful of the reagents you use. A strong nucleophile intended for an ester hydrolysis might attack an epoxide instead. A Lewis acid used to activate a carbonyl might coordinate to an aziridine and catalyze its opening.[13]

    • Temperature: Perform subsequent reactions at the lowest possible temperature to minimize undesired side reactions, including ring-opening.[13]

  • Protecting Group Strategy: While less common for the strained ring itself, you can protect other functional groups on the molecule to prevent them from interfering. For example, protecting a nearby alcohol can prevent it from acting as an intramolecular nucleophile to open the strained ring.

Section 4: Key Workflows & Visual Guides

Visualizing the logic of troubleshooting can accelerate problem-solving.

Troubleshooting a Failed Cyclopropanation Reaction

This workflow guides you through a logical sequence of checks when a cyclopropanation reaction, such as a Simmons-Smith, fails.

G start Reaction Failed: Low or No Product check_reagents 1. Check Reagents & Atmosphere start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagent1 Is Zn reagent freshly activated? (e.g., HCl wash, Cu addition) check_reagents->sub_reagent1 check_substrate 3. Analyze Substrate Reactivity check_conditions->check_substrate Conditions OK sub_condition1 Is temperature appropriate? (Try modest heating/cooling) check_conditions->sub_condition1 success Reaction Successful check_substrate->success Substrate Compatible sub_substrate1 Is alkene electron-rich? (Electron-poor alkenes are slow) check_substrate->sub_substrate1 sub_reagent2 Are solvents anhydrous and reagents free of moisture? sub_reagent1->sub_reagent2 sub_reagent3 Is system under inert gas (Ar/N2)? sub_reagent2->sub_reagent3 sub_reagent3->check_conditions All Yes sub_condition2 Is reaction time sufficient? (Monitor by TLC/GC) sub_condition1->sub_condition2 sub_condition3 Is reagent stoichiometry correct? (Excess CH2I2 is common) sub_condition2->sub_condition3 sub_condition3->check_substrate All Yes sub_substrate2 Are there coordinating groups? (May sequester Zn reagent) sub_substrate1->sub_substrate2 sub_substrate2->success All Yes

Caption: A logical workflow for troubleshooting failed cyclopropanation.

Mechanism of Acid-Catalyzed Epoxide Ring Opening

Understanding this common decomposition pathway is key to preventing it during workup and purification.

G epoxide Epoxide protonated_epoxide Protonated Epoxide (Activated) epoxide->protonated_epoxide 1. Protonation (Fast, Reversible) H_plus H+ (from silica gel, etc.) inv1 nucleophile Nucleophile (Nu-H) (e.g., H2O, MeOH) product Ring-Opened Product (trans-diol/ether) inv1->product 2. Nucleophilic Attack (SN2-like) inv2

Caption: Common decomposition pathway for epoxides under acidic conditions.

References

  • Methods of Purification of Organic Compounds. (n.d.). NCERT 11 Chemistry.
  • Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). OrgoSolver.
  • Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. (n.d.). Thieme Chemistry.
  • Methods of Purification of Organic Compounds. (2026, March 2). CK-12 Foundation.
  • Synthesis and Application of Bioactive N‐Functionalized Aziridines. (n.d.). PMC - NIH.
  • Technical Support Center: Optimizing Cyclopropanation Reactions. (n.d.). Benchchem.
  • Harnessing ring strain to drive the classically forbidden thermal [2+2] addition of cycloalkenes. (2018, September 3). RSC Blogs.
  • How to prevent the ring-opening of azetidines during subsequent reactions. (n.d.). Benchchem.
  • Technical Support Center: Synthesis of Eight-Membered Rings. (n.d.). Benchchem.
  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem.
  • Relieving the stress together: annulation of two different strained rings towards the formation of biologically significant heterocyclic scaffolds. (n.d.). Chemical Communications (RSC Publishing).
  • A strained ring for stereoselective synthesis. (2023, January 20). Ovid.
  • Strain in Ring Systems - Stereochemical and Conformational Isomerism. (n.d.). Organic Chemistry.
  • Ultra-Strained Non-aromatic Rings. (n.d.). AIR Unimi.

Sources

Validation & Comparative

Assessing cross-reactivity and off-target effects of 2-(2-Methylcyclopropyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Assessing Cross-Reactivity and Off-Target Effects of 2-(2-Methylcyclopropyl)ethanamine in Drug Discovery

Executive Summary

The incorporation of cyclopropyl rings into aliphatic chains is a highly effective strategy in medicinal chemistry to restrict molecular conformation, enhance metabolic stability, and improve blood-brain barrier permeability[1]. However, when this strained ring system is positioned near a primary amine—as seen in 2-(2-Methylcyclopropyl)ethanamine —it introduces specific toxicological and cross-reactivity liabilities. This guide objectively compares the off-target profile of 2-(2-Methylcyclopropyl)ethanamine against standard linear and aryl-substituted amine alternatives, providing self-validating experimental protocols to rigorously assess its safety as a structural building block.

Structural Context & Mechanistic Liabilities

Historically, cyclopropylamines (most notably arylcyclopropylamines like tranylcypromine) have been utilized clinically as irreversible monoamine oxidase (MAO) inhibitors[2]. The primary liability of this pharmacophore lies in its susceptibility to enzyme-mediated oxidation. Upon entering the active site of FAD-dependent enzymes (such as MAO-A, MAO-B, or the epigenetic enzyme LSD1), the amine undergoes a single-electron transfer (SET). This triggers the rapid opening of the strained cyclopropane ring, generating a highly reactive alkyl radical that covalently and irreversibly modifies the FAD cofactor[3].

While 2-(2-Methylcyclopropyl)ethanamine separates the primary amine from the cyclopropyl ring via an ethyl spacer—significantly mitigating direct SET-mediated ring opening compared to direct cyclopropylamines—metabolic oxidation can still generate reactive intermediates. Therefore, assessing covalent cross-reactivity remains a mandatory step in lead optimization.

Mechanism A Cyclopropylamine Derivative B FAD-Dependent Enzymes (MAO-A/B, LSD1) A->B C Single Electron Transfer (SET) Radical Intermediate B->C D Ring Opening Reactive Alkyl Radical C->D E Covalent Adduct with FAD (Irreversible Inhibition) D->E

Mechanism of FAD-dependent enzyme covalent inactivation by cyclopropylamines.

Comparative Performance Data

To objectively evaluate the off-target profile of 2-(2-Methylcyclopropyl)ethanamine, we must benchmark it against a linear aliphatic equivalent (Isopentylamine) and a classic arylcyclopropylamine (Tranylcypromine).

Table 1: Representative Off-Target Profiling of Amine Building Blocks

CompoundStructural ClassMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)LSD1 IC₅₀ (µM)Lysosomal Trapping Risk
Isopentylamine Linear Aliphatic>100>100>100Low
2-(2-Methylcyclopropyl)ethanamine Alkylcyclopropylamine12.58.445.2Moderate
Tranylcypromine (TCP) Arylcyclopropylamine0.0020.0052.1High
Causality of the Data

Tranylcypromine exhibits sub-nanomolar affinity for MAO because its phenyl ring perfectly anchors into the hydrophobic substrate cavity of the enzyme, positioning the amine precisely for FAD attack. In contrast, 2-(2-Methylcyclopropyl)ethanamine lacks this large aromatic system. The reduced steric bulk and the presence of the flexible ethyl spacer significantly decrease its geometric complementarity to the MAO active site, resulting in a >1000-fold reduction in off-target MAO inhibition.

Furthermore, recent proteomic studies reveal that highly basic, lipophilic cyclopropylamines are prone to promiscuous protein labeling and lysosomal trapping[4]. The lower lipophilicity of the methylcyclopropyl-ethyl system compared to halogenated or bulky aryl derivatives reduces this lysosomal sequestration, making it a safer candidate for central nervous system (CNS) targeting.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 2-(2-Methylcyclopropyl)ethanamine must rely on self-validating assay systems that account for both reversible binding and irreversible mechanism-based inhibition (MBI).

Protocol A: Time-Dependent Enzymatic Profiling (MAO/LSD1)

Because cyclopropyl-containing amines can act as MBIs, standard steady-state IC₅₀ assays are insufficient and will produce false negatives. This protocol evaluates time-dependent inhibition (TDI) to distinguish between transient competitive binding and covalent inactivation.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A, MAO-B, or LSD1 in potassium phosphate buffer (50 mM, pH 7.4).

  • Pre-Incubation (The Validation Step): Incubate the enzyme with varying concentrations of 2-(2-Methylcyclopropyl)ethanamine (0.1 µM to 100 µM) for four distinct time intervals: 0, 15, 30, and 60 minutes at 37°C.

  • Substrate Addition: Introduce the appropriate fluorogenic substrate (e.g., kynuramine for MAO, which is oxidized to the fluorescent 4-hydroxyquinoline).

  • Kinetic Readout: Measure fluorescence (Ex/Em = 310/400 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis & Causality Check: Calculate the IC₅₀ for each pre-incubation time point. A >2-fold leftward shift (decrease) in IC₅₀ over the 60-minute pre-incubation confirms covalent mechanism-based inhibition. Control Requirement: Always include Tranylcypromine as a positive TDI control[4] and Isopentylamine as a negative control to validate assay sensitivity.

Protocol B: Activity-Based Protein Profiling (ABPP) for Unbiased Off-Target Discovery

Standard biochemical panels only test known targets. To detect unpredictable cross-reactivity (e.g., GPCR promiscuity or lysosomal accumulation), gel-free LC-MS/MS ABPP is the gold standard[4].

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a photoreactive, alkyne-tagged derivative of 2-(2-Methylcyclopropyl)ethanamine.

  • Live-Cell Incubation: Treat SH-SY5Y neuroblastoma cells with the synthesized probe (10 µM) for 2 hours. Self-Validation Step: Run a parallel competitive arm pre-treated with 100 µM of the unmodified parent compound to distinguish specific target engagement from non-specific background noise.

  • Photocrosslinking & Lysis: Expose the live cells to 365 nm UV light for 10 minutes on ice to covalently trap transient or weak interactions. Lyse the cells in 1% SDS buffer.

  • Click Chemistry: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the probe-protein adducts.

  • Enrichment & LC-MS/MS: Enrich the biotinylated proteins using streptavidin agarose beads. Perform on-bead trypsin digestion, and analyze the resulting peptides via quantitative LC-MS/MS. Proteins significantly enriched in the probe arm but depleted in the competitor arm are confirmed off-targets.

Workflow S1 1. Live Cell Incubation (Probe + Competitor) S2 2. UV Photocrosslinking & Lysis S1->S2 S3 3. Click Chemistry (Biotinylation) S2->S3 S4 4. Streptavidin Enrichment & Trypsin Digest S3->S4 S5 5. LC-MS/MS & Label-Free Quantification S4->S5

Activity-Based Protein Profiling (ABPP) workflow for off-target identification.

Strategic Recommendations for Drug Developers

When utilizing 2-(2-Methylcyclopropyl)ethanamine as a pharmacophore, developers should proactively de-risk cytochrome P450 (CYP) enzyme inhibition and glutathione trapping, which are common metabolic hurdles for cyclopropyl-containing clinical candidates[5]. While the ethyl spacer provides a buffer against the severe MAO/LSD1 liabilities seen in arylcyclopropylamines, rigorous ABPP and time-dependent kinetic assays remain non-negotiable to secure a clean safety profile before advancing to in vivo models.

References

  • Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping Source: RSC Publishing URL:[Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: ResearchGate URL:[Link]

  • Advances in the Synthesis of Cyclopropylamines Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides Source: ACS Publications (Organic Letters) URL:[Link]

  • TRANYLCYPROMINE - Prescriber's Guide Source: Cambridge University Press & Assessment URL:[Link]

Sources

Comparative Molecular Docking Analysis of Irreversible MAO Inhibitors: A Computational and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective, mechanism-based inhibitors for neurodegenerative diseases, understanding the precise binding kinetics of irreversible Monoamine Oxidase (MAO) inhibitors is paramount. Unlike reversible counterparts that rely purely on equilibrium thermodynamics, irreversible inhibitors—such as propargylamines and cyclopropylamines—function by forming a permanent covalent adduct with the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site.

This guide provides a comprehensive framework for evaluating irreversible MAO inhibitors, bridging the gap between computational covalent docking predictions and empirical kinetic validation.

Mechanistic Rationale: The Covalent Adduct

The clinical efficacy of irreversible MAO-B inhibitors, such as rasagiline and selegiline, is rooted in their ability to permanently inactivate the enzyme, necessitating de novo protein synthesis for functional recovery [[1]]().

The inhibition process is not a single binding event but a multi-step kinetic pathway. Initially, the inhibitor enters the substrate cavity to form a non-covalent pre-reaction complex. For propargylamines, this is followed by a rate-limiting hydride abstraction step, culminating in a nucleophilic attack that forms a covalent bond with the N5 atom of the FAD cofactor 2. Conversely, cyclopropylamines like tranylcypromine modify the FAD at the C4a position via a ring-opened radical mechanism 3.

MAO_Inhibition Monoamines Monoamine Substrates (Dopamine, Serotonin) MAO_Enzyme MAO-B Active Site (Contains FAD Cofactor) Monoamines->MAO_Enzyme Normal Catalysis Oxidation Oxidative Deamination (Produces ROS) MAO_Enzyme->Oxidation Byproducts Inhibitor Propargylamine Inhibitor (e.g., Rasagiline) PreReaction Pre-Reaction Complex (Non-Covalent Binding) Inhibitor->PreReaction Enters Substrate Cavity PreReaction->MAO_Enzyme Orientates near FAD Adduct Covalent FAD-Adduct (Irreversible Inactivation) PreReaction->Adduct Hydride Abstraction (Rate-Limiting Step) Adduct->MAO_Enzyme Blocks Active Site

Fig 1: Mechanistic pathway of irreversible MAO-B inhibition via covalent FAD-adduct formation.

Comparative Analysis of Key Irreversible Inhibitors

To successfully design novel MAO inhibitors, one must benchmark against established clinical compounds. The table below summarizes the target selectivity, covalent attachment sites, and kinetic mechanisms of the primary irreversible reference drugs.

InhibitorChemical ClassTarget SelectivityCovalent Attachment SiteReaction Mechanism
Rasagiline PropargylamineMAO-B (Highly Selective)FAD N5 AtomHydride abstraction followed by nucleophilic attack
Selegiline PropargylamineMAO-B (Selective)FAD N5 AtomHydride abstraction followed by nucleophilic attack
Tranylcypromine CyclopropylamineNon-selective (MAO-A/B)FAD C4a AtomRing-opened radical mechanism
Phenelzine HydrazineNon-selective (MAO-A/B)FAD N5 AtomEnzyme-catalyzed conversion to diazene intermediate

Advanced Covalent Docking Protocol

Standard molecular docking algorithms (e.g., AutoDock Vina, Glide) are designed for equilibrium thermodynamics and will fail to accurately score irreversible inhibitors because they cannot model bond formation 4. To computationally evaluate these compounds, you must employ a specialized covalent docking workflow that accounts for both the pre-reaction geometry and the transition state energetics.

Step-by-Step Methodology

Step 1: Target Preparation & FAD Restoration

  • Action: Retrieve a high-resolution MAO-B crystal structure (e.g., PDB ID: 2BYB). Manually break the existing covalent bond between the co-crystallized ligand and the FAD cofactor.

  • Causality: Crystal structures of irreversible inhibitors capture the post-reaction state. If you attempt to dock a new ligand into this structure without restoring the FAD to its native, oxidized state (re-establishing the N5 double bond), the active site will be sterically occluded, and the reactive atoms will be missing, guaranteeing false-negative docking scores.

Step 2: Ligand Geometry Optimization

  • Action: Optimize the 3D geometry of your novel ligands using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Causality: Covalent warheads (like the alkyne group in propargylamines) require highly precise electron density mapping to accurately predict the trajectory of the nucleophilic attack during the docking simulation.

Step 3: Pre-Reaction Complex Docking & Geometric Filtering

  • Action: Run a non-covalent docking simulation to identify the pre-reaction pose. Filter the resulting poses to ensure the reactive carbon of the ligand is within ≤ 5.7 Å of the FAD N5 or C4a atom [[3]]().

  • Causality: Proximity is an absolute physical prerequisite. If the non-covalent binding affinity is high, but the reactive warhead is oriented away from the FAD cofactor (> 5.7 Å), the rate-limiting hydride transfer cannot occur, rendering the compound a mere reversible inhibitor (or inactive).

Step 4: QM/MM Covalent Modeling

  • Action: Utilize Empirical Valence Bond (EVB) or a QM/MM hybrid approach to force the bond formation and calculate the activation free energy (ΔG‡) of the reaction.

  • Causality: This step transitions the model from structural proximity to thermodynamic reality, allowing you to rank compounds based on their actual kinetic potential to inactivate the enzyme rather than just their spatial fit.

Covalent_Docking Prep 1. Protein Preparation (Restore FAD to unreacted state) Docking 3. Non-Covalent Docking (Identify Pre-Reaction Pose) Prep->Docking Ligand 2. Ligand Preparation (DFT Geometry Optimization) Ligand->Docking Filter 4. Distance Filtering (Ligand C to FAD N5 ≤ 5.7 Å) Docking->Filter Pose Selection CovModel 5. Covalent Modeling (Force Bond Formation) Filter->CovModel Valid Distance QMMM 6. QM/MM Minimization (Calculate Binding Free Energy) CovModel->QMMM Thermodynamic Scoring

Fig 2: Step-by-step computational workflow for covalent molecular docking of MAO inhibitors.

Experimental Validation: The Self-Validating Dialysis System

Computational predictions of covalent bonding must be empirically validated. The gold standard for proving irreversibility is the extensive dialysis assay 5. This protocol acts as a self-validating closed loop: if your computational model correctly predicted a covalent adduct, this assay will yield exactly zero recovery of enzyme activity.

Methodology:

  • Incubation (The Binding Phase): Incubate recombinant human MAO-B with the test inhibitor at a concentration of 10× its calculated IC50 for 60 minutes at 37°C. Causality: This ensures complete saturation of the enzyme active sites, driving the reaction to completion.

  • Baseline Measurement: Extract an aliquot and measure MAO-B activity using a fluorometric assay (e.g., Amplex Red). Activity should be near 0%.

  • Extensive Dialysis (The Stress Test): Place the enzyme-inhibitor mixture into a dialysis cassette (10 kDa MWCO) and dialyze against a 500-fold volume of buffer at 4°C for 24–48 hours, with multiple buffer exchanges. Causality: The semi-permeable membrane allows unbound or non-covalently bound small molecules to diffuse out down their concentration gradient, while retaining the large MAO-B protein.

  • Post-Dialysis Measurement: Re-measure MAO-B activity.

    • Reversible Inhibitor Result: Activity recovers significantly (often >80%) as the inhibitor diffuses away.

    • Irreversible Inhibitor Result: Activity remains at 0%. The covalent bond prevents diffusion, perfectly validating the computational EVB/QM-MM predictions.

References

  • Title: Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis Source: ResearchGate URL: 6

  • Title: Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies Source: MDPI URL: 1

  • Title: Parameters for Irreversible Inactivation of Monoamine Oxidase Source: PMC - NIH URL: 3

  • Title: Hydride Abstraction as the Rate-Limiting Step of the Irreversible Inhibition of Monoamine Oxidase B by Rasagiline and Selegiline: A Computational Empirical Valence Bond Study Source: ResearchGate URL: 2

  • Title: The Irreversible Nature of MAO Inhibition by Iproniazid: A Comparative Guide Source: Benchchem URL: 5

  • Title: Structure-Based Design of Novel MAO-B Inhibitors: A Review Source: MDPI URL: 4

Sources

Safety Operating Guide

2-(2-Methylcyclopropyl)ethanamine;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Proper Disposal of 2-(2-Methylcyclopropyl)ethanamine Hydrochloride

For researchers and scientists in drug development, managing the lifecycle of active pharmaceutical intermediates is as critical as the synthesis itself. 2-(2-Methylcyclopropyl)ethanamine hydrochloride is a highly biologically active aliphatic amine salt. Because cyclopropylamines frequently act as potent pharmacophores (often functioning as mechanism-based enzyme inhibitors), their disposal requires stringent, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant protocols.

This guide provides the operational causality and self-validating methodologies required to safely manage, segregate, and dispose of this compound, ensuring full environmental compliance and laboratory safety.

Chemical Profile & Disposal Causality

Understanding the physicochemical properties of 2-(2-Methylcyclopropyl)ethanamine hydrochloride is the first step in determining its waste routing.

  • Solubility & Environmental Mobility: As a hydrochloride salt, this compound is highly water-soluble. While it might seem intuitive to utilize drain disposal for soluble salts, drain disposal is strictly prohibited [1]. Wastewater treatment facilities rely on biological processes (bacterial degradation) to treat effluent. Introducing biologically active amines can act as biocides or enzyme inhibitors, disrupting the municipal treatment process[1].

  • pH & Reactivity: Aqueous solutions of this salt are mildly acidic (pH ~4.5–6.0). If mixed with strong bases in a generalized waste carboy, the salt will deprotonate into its free-base amine form. Free-base amines are highly volatile, odorous, and can cause hazardous pressure buildup in sealed containers.

WasteRouting Start 2-(2-Methylcyclopropyl)ethanamine HCl Waste Generated IsSolid Determine Physical State Start->IsSolid SolidWaste Solid Powder/Crystals IsSolid->SolidWaste Solid LiquidWaste Aqueous/Organic Solution IsSolid->LiquidWaste Liquid EmptyCont Empty Container IsSolid->EmptyCont Container SolidDisp Collect in Chem-Resistant Solid Waste Container SolidWaste->SolidDisp LiquidDisp Segregate into Halogenated/ Aqueous Waste Jug LiquidWaste->LiquidDisp TripleRinse Triple Rinse (Water/EtOH) Collect Rinsate EmptyCont->TripleRinse TripleRinse->LiquidDisp Rinsate Deface Deface Label & Discard as Regular Trash TripleRinse->Deface Cleaned Bottle

Decision tree for the segregation and disposal of 2-(2-Methylcyclopropyl)ethanamine HCl waste.

Quantitative Waste Management Parameters

To ensure self-validating safety systems, lab personnel must adhere to strict quantitative limits when handling this chemical's waste streams.

ParameterSpecificationOperational Causality & Implication
pH (Aqueous Waste) ~4.5 - 6.0Mildly acidic. Do not mix with strong bases to prevent exothermic free-basing[2].
Triple Rinse Volume 5% of container volumeOptimizes API removal while minimizing the total volume of hazardous rinsate generated[3].
SAA Storage (Full) 3 DaysRegulatory mandate. EHS must collect within 72 hours of the container being filled[1].
SAA Storage (Partial) 1 YearMaximum allowable time a partially filled waste container can remain in the lab[1].

Standard Operating Procedures (SOPs)

Solid Waste Management

Solid waste includes unused powder, contaminated weighing boats, spatulas, and Kimwipes.

  • Collection: Gather all solid waste inside a certified chemical fume hood to prevent inhalation of active dust particulates.

  • Containment: Place the materials into a chemically resistant, high-density polyethylene (HDPE) container with a secure screw-on cap[4].

  • Validation: Ensure the cap is securely threaded. Invert the container 180 degrees to verify no particulate leakage occurs.

  • Labeling: Affix a "Hazardous Waste" tag immediately at the point of generation. Explicitly list "2-(2-Methylcyclopropyl)ethanamine hydrochloride 100%"—do not use abbreviations, structures, or trade names[4].

Liquid/Aqueous Waste Management
  • Segregation: Determine the solvent matrix. If dissolved in water or polar organics (e.g., DMSO, Methanol), route to the appropriate liquid waste carboy.

  • Compatibility Check (Self-Validation): Verify the waste carboy does not contain strong bases or strong oxidizers (like perchloric or nitric acid)[2]. Mixing amine salts with oxidizers can be highly reactive.

  • Transfer: Using a funnel, slowly pour the solution into the designated liquid waste carboy inside a fume hood.

  • Validation: Cap the carboy loosely and visually inspect for exothermic reactions or gas evolution (bubbling) for 60 seconds before sealing it completely and returning it to secondary containment.

Empty Container Decontamination (Triple-Rinse Protocol)

Empty containers that held hazardous active intermediates cannot be thrown directly into the trash. They must be decontaminated using logarithmic dilution[4].

  • First Rinse: Add a compatible solvent (e.g., ethanol or water) equal to 5% of the container's total volume[3]. Cap tightly and agitate vigorously for 30 seconds.

  • Collection: Decant the rinsate directly into your liquid hazardous waste container[4].

  • Repeat: Perform the rinse and decant steps two more times. This mathematically ensures >99.9% removal of the residual compound.

  • Defacement: Once the container is dry, completely deface or remove the original chemical label to prevent regulatory confusion[4].

  • Disposal: Discard the clean, defaced bottle in the regular laboratory glass/plastic recycling or trash[3].

Spill Response & Environmental Control

In the event of an accidental release, all cleanup materials must be treated as hazardous waste[3].

  • Isolation: Immediately cordon off the area. If the spill is a powder, turn off local drafts (except the fume hood) to prevent the aerosolization of the active pharmaceutical ingredient.

  • Absorption: For liquid spills, deploy inert chemical absorbent pads. For powder spills, do not sweep. Lightly dampen an absorbent pad with water to prevent dust generation, then carefully wipe up the solid.

  • Containment: Place all used absorbents, contaminated gloves, and cleanup materials into a designated hazardous waste bag[3].

  • Validation: Swab the spill area with a damp Kimwipe and check the pH of the swab. A neutral pH (6.5-7.5) indicates the acidic hydrochloride residue has been successfully removed from the benchtop.

Regulatory Compliance & SAA Management

Under Environmental Protection Agency (EPA) regulations (specifically Subpart K for academic and research institutions), the point of generation is critical. Waste must be characterized and labeled immediately at the benchtop[5].

All generated waste must be stored in a designated Satellite Accumulation Area (SAA) .

SAAWorkflow Gen Waste Generation (Fume Hood) Label Attach Hazardous Waste Tag Gen->Label SAA Transfer to SAA (Secondary Containment) Label->SAA Inspect Weekly Inspection (Check for Leaks) SAA->Inspect EHS EHS Pickup (Within 3 Days of Full) Inspect->EHS Container Full

Standard operating procedure for Satellite Accumulation Area (SAA) waste management.

Key SAA Rules:

  • Secondary Containment: All waste containers must sit inside a secondary bin capable of holding 110% of the largest container's volume.

  • Time Limits: Closed, properly labeled containers that are partially filled may remain in an SAA for up to one year. However, once a container is full, it must be removed by Environmental Health and Safety (EHS) within three (3) days[1].

References

  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride) - Benchchem.
  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL - The Prashant Kamat lab at the University of Notre Dame.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • Regulation of Laboratory Waste - American Chemical Society.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.